Product packaging for Diphenylhydantil(Cat. No.:CAS No. 18749-95-6)

Diphenylhydantil

Cat. No.: B1219751
CAS No.: 18749-95-6
M. Wt: 350.3 g/mol
InChI Key: ZRUGFCSNTLNZEL-UHFFFAOYSA-N
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Description

Diphenylhydantil, also known as this compound, is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4O4 B1219751 Diphenylhydantil CAS No. 18749-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18749-95-6

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

5-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C18H14N4O4/c23-13-17(21-15(25)19-13,11-7-3-1-4-8-11)18(12-9-5-2-6-10-12)14(24)20-16(26)22-18/h1-10H,(H2,19,21,23,25)(H2,20,22,24,26)

InChI Key

ZRUGFCSNTLNZEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3(C(=O)NC(=O)N3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3(C(=O)NC(=O)N3)C4=CC=CC=C4

Synonyms

diphenylhydantil

Origin of Product

United States

Historical Trajectories and Milestones in Diphenylhydantoin Research

Early Synthesis and Initial Characterization (1908)

Diphenylhydantoin, chemically known as 5,5-diphenylimidazolidine-2,4-dione, was first synthesized in 1908 by the German chemist Professor Heinrich Biltz at the University of Kiel. wikipedia.orgclockss.org The synthesis was not the result of a targeted search for a therapeutic agent but rather an exploration in organic chemistry. clockss.org Biltz, whose primary interests included the chemistry of uric acid and autoxidation, developed a method that has since become a classic route for preparing 5,5-diarylhydantoins. wikipedia.orgsci-hub.se

The original procedure, now referred to as the Biltz synthesis, involves a base-catalyzed condensation reaction between benzil (B1666583) and urea (B33335). nih.govmorressier.comcutm.ac.in In this reaction, an ethanolic alkaline solution of the two reactants is heated, leading to the formation of the hydantoin (B18101) ring structure through a process analogous to the benzilic acid rearrangement. sci-hub.senih.gov The mechanism involves the addition of the urea anion to one of the carbonyl groups of benzil, followed by cyclization and a 1,2-phenyl shift. sci-hub.secutm.ac.in

Initially, the newly synthesized compound generated little scientific or commercial interest. clockss.org After its creation, Biltz sold the molecule to the pharmaceutical company Parke-Davis. avensonline.org However, when the compound was later resynthesized and screened by Parke-Davis chemist Arthur Dox in the 1920s as part of a search for new hypnotic (sleep-inducing) drugs, it was found to be inactive in this regard and was subsequently shelved. clockss.orgnih.gov For nearly three decades, the therapeutic potential of Diphenylhydantoin remained unrecognized. avensonline.org

Table 1: Key Details of the Biltz Synthesis of Diphenylhydantoin

FeatureDescription
Year of Discovery 1908 wikipedia.org
Inventor Heinrich Biltz wikipedia.org
Reactants Benzil, Urea nih.gov
Catalyst Base (e.g., Sodium Hydroxide (B78521), Potassium Hydroxide) cutm.ac.in
Reaction Type Base-catalyzed condensation followed by intramolecular rearrangement cutm.ac.in
Initial Purpose Organic chemistry exploration, not targeted drug discovery clockss.org

Pioneering Investigations into Bioactivity and Initial Observations (1936-1938)

The therapeutic value of Diphenylhydantoin was uncovered nearly 30 years after its synthesis through the systematic work of Dr. Tracy J. Putnam, Chief of Neurology at Boston City Hospital, and his collaborator, Dr. H. Houston Merritt. clockss.org Dissatisfied with the available treatments for epilepsy, which were often sedative, Putnam and Merritt sought a compound that could control seizures without causing drowsiness. nih.gov

In 1936, they developed a novel animal model to screen for anticonvulsant activity. nih.gov This model allowed them to systematically test various compounds, including a list of non-hypnotic phenobarbital analogs from Parke-Davis, one of which was Diphenylhydantoin. clockss.orgnih.gov Their initial results, communicated to Parke-Davis in November 1936, showed that Diphenylhydantoin possessed impressive anticonvulsant properties. clockss.org

The first publication of their findings appeared in the journal Science in May 1937, where they reported that Diphenylhydantoin demonstrated a significant separation between anticonvulsant efficacy and hypnotic activity. clockss.org By June 1937, they presented more comprehensive results from their animal studies, confirming that the compound was a potent, nonsedating anticonvulsant. clockss.org Clinical trials began in May 1937, and by June 1938, Putnam and Merritt presented their clinical findings to the American Medical Association. clockss.org Their landmark 1938 paper detailed the treatment of 200 patients with convulsive disorders that had been resistant to previous therapies. clockss.orgnih.gov The results were striking and marked a turning point in the management of epilepsy. clockss.org

Table 2: Summary of Merritt and Putnam's 1938 Clinical Findings

Patient GroupNumber of PatientsOutcomePercentage
Grand Mal Seizures 142Attacks Relieved58% nih.gov
Attacks Greatly Decreased27% nih.gov
Petit Mal Seizures 142Attacks Relieved35% nih.gov
Attacks Greatly Decreased49% nih.gov
Psychic Equivalent Attacks 142Attacks Relieved67% nih.gov
Attacks Greatly Decreased33% nih.gov

Evolution of Research Methodologies in Early Studies

The discovery of Diphenylhydantoin's bioactivity was a direct result of a significant evolution in research methodology. Prior to the work of Merritt and Putnam, the discovery of antiepileptic drugs like phenobarbital had been largely serendipitous. mdpi.compcbiochemres.com The prevailing research paradigm did not involve systematic screening of non-sedative compounds for specific anticonvulsant effects. nih.gov

Merritt and Putnam's key innovation was the development of a reliable and quantifiable animal model to assess anticonvulsant activity. clockss.orgnih.gov They used cats and delivered a pulsed, square-wave electrical current through scalp-mouth electrodes to induce seizures. clockss.org The researchers would progressively increase the current at set intervals until a seizure occurred, establishing the animal's baseline convulsive threshold. clockss.org After administering a test compound, they would repeat the procedure to determine if the threshold for inducing a seizure had changed. clockss.org

This method allowed for the objective measurement of a drug's ability to prevent seizures. nih.gov Crucially, it also enabled them to distinguish anticonvulsant effects from general sedation. clockss.org They observed that known depressants like phenobarbital only raised the convulsive threshold at doses that also caused sedation, whereas Diphenylhydantoin was effective at non-narcotic doses. clockss.org This systematic approach, testing compounds in an animal model before human administration, represented a major advance in pharmacological research. clockss.orgnih.gov

Contextual Impact on Drug Discovery Paradigms

The successful identification of Diphenylhydantoin as a potent, non-sedating anticonvulsant had a profound and lasting impact on drug discovery paradigms. nih.gov It marked a shift from reliance on chance discoveries to a more rational, systematic approach based on preclinical screening. pcbiochemres.com

The work of Merritt and Putnam established a new blueprint for discovering therapeutic agents, which is now known as translational research. clockss.org This paradigm involves several key steps:

Identifying a clinical need (e.g., a non-sedative anticonvulsant).

Developing a relevant animal model that can reliably measure the desired biological activity.

Systematically screening a library of chemical compounds for this activity.

Validating the findings from the animal model in human clinical trials.

This methodology demonstrated for the first time that the anticonvulsant and sedative properties of drugs could be separated and that animal models could accurately predict clinical efficacy in humans for this class of drugs. clockss.orgnih.gov The immediate success of Diphenylhydantoin spurred pharmaceutical companies to establish their own aggressive screening programs, leading to the introduction of a dozen new anticonvulsant drugs in the two decades that followed. clockss.org This structured approach, moving from the laboratory bench to the patient's bedside, became a foundational strategy in modern pharmacology and continues to influence the development of new therapies. clockss.orgnih.gov

Synthetic Methodologies and Advanced Chemical Transformations of Diphenylhydantoin

Classical Synthesis Routes

Classical methods for synthesizing diphenylhydantoin primarily rely on condensation reactions involving readily available precursors.

Benzil-Urea Condensation

One of the most established routes to diphenylhydantoin is the base-catalyzed condensation of benzil (B1666583) with urea (B33335). This method, often referred to as the Biltz synthesis, typically involves refluxing benzil and urea in an alcoholic solvent (such as ethanol) in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) ucl.ac.besphinxsai.comlabmonk.comnormalesup.orgacs.org. The reaction proceeds through a mechanism that resembles the benzilic acid rearrangement, where a phenyl group migrates, leading to the formation of the hydantoin (B18101) ring ucl.ac.besphinxsai.comnormalesup.orgacs.org.

Reaction Scheme: Benzil + Urea + Base (e.g., KOH) → Diphenylhydantoin

This method has been optimized over the years, with variations in solvent systems, base concentration, and reaction times to improve yields. For instance, using DMSO as a solvent with aqueous KOH has been reported to yield diphenylhydantoin in good yields ucl.ac.be.

Table 1: Benzil-Urea Condensation for Diphenylhydantoin Synthesis

ReagentsBaseSolventTypical ConditionsReported Yield RangeReferences
Benzil, UreaKOH or NaOHEthanol (B145695)Reflux, 2-8 hours44-74% ucl.ac.besphinxsai.comlabmonk.comnormalesup.orgacs.org
Benzil, UreaKOHDMSOReflux, 2 hours74% ucl.ac.be
Benzil, UreaNaOHEthanol/WaterReflux, 1 hourNot specified chemrxiv.org

Coupling of Benzaldehyde and Sodium Cyanide Intermediates

Alternative classical pathways involve precursors derived from benzaldehyde. A common sequence begins with the benzoin (B196080) condensation of benzaldehyde, typically catalyzed by sodium cyanide (NaCN) or thiamine (B1217682) hydrochloride, to yield benzoin sphinxsai.comblogspot.comresearchgate.netnih.gov. Benzoin is then oxidized to benzil using oxidizing agents such as concentrated nitric acid or cupric sulfate (B86663) sphinxsai.comresearchgate.netnih.gov. The resulting benzil is subsequently reacted with urea under basic conditions, as described in section 2.1.1, to form diphenylhydantoin sphinxsai.comresearchgate.net.

The Bucherer-Bergs reaction offers another route, typically involving the reaction of a carbonyl compound (like benzophenone (B1666685) for diphenylhydantoin) with potassium cyanide and ammonium (B1175870) carbonate openmedscience.comnih.govproquest.comencyclopedia.pubwikipedia.org. While this multicomponent reaction is versatile for hydantoin synthesis, its application to benzophenone for direct diphenylhydantoin synthesis initially yielded low yields, which were improved by extending reaction times or increasing temperature in closed vessels nih.govproquest.com.

Reaction Scheme (via Benzoin): Benzaldehyde + NaCN → Benzoin Benzoin + Oxidizing Agent → Benzil Benzil + Urea + Base → Diphenylhydantoin

Reaction Scheme (Bucherer-Bergs): Benzophenone + KCN + (NH₄)₂CO₃ → Diphenylhydantoin

Modern Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and specialized techniques for diphenylhydantoin synthesis and derivatization.

N-Alkylation and Other Derivatization Approaches

Modification of the diphenylhydantoin core structure, particularly at the nitrogen atoms, has been explored to generate novel derivatives with potentially altered pharmacological properties. N-alkylation is a common strategy, employing various alkyl halides (e.g., iodomethane, bromoethane, benzyl (B1604629) chloride) in the presence of a base (like potassium carbonate) and often a phase-transfer catalyst (PTC) in solvents such as DMF or ethanol scielo.brpublish.csiro.auscilit.compreprints.orgresearchgate.net.

For example, reactions involving 3-benzyl-5,5-diphenylimidazolidine-2,4-dione (B13984763) with various alkyl halides under solid-liquid PTC conditions have yielded a series of N-alkylated phenytoin (B1677684) derivatives scilit.compreprints.orgresearchgate.net. Other derivatization strategies include the synthesis of triazolic compounds through N-alkylation with dibromopropane, followed by azide (B81097) formation and subsequent cycloaddition reactions scielo.br.

Table 2: Examples of N-Alkylation and Derivatization of Diphenylhydantoin

Starting Material/IntermediateAlkylating AgentBase/CatalystSolventProduct TypeReferences
DiphenylhydantoinBenzyl chlorideK₂CO₃, TBABDMFN-benzyl derivatives scilit.compreprints.orgresearchgate.net
3-Benzyl-5,5-diphenylhydantoinAlkyl halidesK₂CO₃, PTCDMFN-alkyl derivatives scilit.compreprints.orgresearchgate.net
Diphenylhydantoin1,3-DibromopropaneNot specifiedNot specifiedN-alkylated derivatives (leading to triazoles) scielo.br

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers advantages for library generation and combinatorial chemistry. For hydantoins, this typically involves attaching an amino acid or peptide to a solid support (resin), followed by chemical modifications to construct the hydantoin ring, often with concomitant cleavage from the resin nih.govrsc.org. This approach allows for the synthesis of diverse hydantoin-based compounds by varying substituents at different stages of the synthesis. For instance, resin-bound dipeptides can be converted into hydantoin libraries through reactions involving N-terminal amino groups and subsequent cyclization steps nih.gov.

Microwave-Assisted Synthesis Applications

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significant reductions in reaction times and often leading to improved yields and purity compared to conventional heating methods ucl.ac.bechemrxiv.orgresearchgate.netasianpubs.orgwjpmr.comajrconline.org. The synthesis of diphenylhydantoin via the benzil-urea condensation has been successfully adapted for microwave-assisted protocols. These methods can reduce reaction times from several hours to mere minutes ucl.ac.bewjpmr.comajrconline.org. For example, microwave irradiation of benzil and urea in the presence of a base has demonstrated efficient synthesis of phenytoin with high yields and purity wjpmr.comajrconline.org. This technique is particularly valuable for optimizing reaction conditions rapidly and for the synthesis of related derivatives ucl.ac.bescielo.br.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Diphenylhydantoin

MethodReaction TimeTypical YieldNotesReferences
Conventional (Benzil-Urea)2-8 hours44-74%Reflux heating ucl.ac.besphinxsai.comlabmonk.com
Microwave-AssistedMinutesImprovedReduced time, often higher yields, efficient, cleaner reactions ucl.ac.bewjpmr.comajrconline.org

Compound List

Benzaldehyde

Benzil

Benzoin

Diphenylhydantoin (Phenytoin)

Urea

Potassium Hydroxide (KOH)

Sodium Hydroxide (NaOH)

Sodium Cyanide (NaCN)

Potassium Cyanide (KCN)

Ammonium Carbonate

Nitric Acid

Cupric Sulfate

Ethanol

Dimethyl Sulfoxide (DMSO)

1,3-Dibromopropane

Sodium Azide

Phenylacetylene

2-Hydroxy-3-butyne

Manganese Dioxide (MnO₂)

Benzyl Chloride

Alkyl Halides (e.g., Iodomethane, Bromoethane)

Potassium Carbonate (K₂CO₃)

Tetra-n-butylammonium bromide (TBAB)

Dimethylformamide (DMF)

Benzophenone

Thiamine Hydrochloride

Synthesis of Isotope-Labelled Diphenylhydantoin and Analogues

The synthesis of isotope-labeled diphenylhydantoin and its analogues is vital for various research applications, including metabolic studies, pharmacokinetic profiling, and as tracers in biomedical imaging. A range of stable and radioactive isotopes, such as carbon-13 (13C), carbon-14 (B1195169) (14C), carbon-11 (B1219553) (11C), deuterium (B1214612) (2H), and nitrogen-15 (B135050) (15N), have been incorporated into the diphenylhydantoin structure.

Key Isotopic Labeling Strategies:

13C Labeling: Several routes exist for introducing 13C labels into diphenylhydantoin. For instance, [2,4,5-13C]-5,5-diphenylhydantoin can be synthesized by reacting benzoin with 13C-enriched urea openmedscience.comopenmedscience.com. Alternatively, a multi-step synthesis starting from [13C]carbon dioxide and phenylmagnesium bromide can lead to [13C]benzaldehyde, which is then converted to [13C]benzoin and subsequently to [2,4,5-13C]-5,5-diphenylhydantoin upon reaction with [13C]urea openmedscience.comopenmedscience.com. Phenytoin with all three carbon positions in the hydantoin ring labeled with 13C has been achieved through these methods openmedscience.comopenmedscience.com. Furthermore, 5,5-diphenylhydantoin with isotopic labels at specific positions, such as [2-13C, 1,3-15N2], is commercially available and utilized in research otsuka.co.jp.

14C Labeling: The Bucherer-Bergs reaction, employing benzophenone and [14C]potassium cyanide, is a common method for synthesizing [4-14C]-5,5-diphenylhydantoin openmedscience.comopenmedscience.com. This method also allows for the preparation of its major metabolite, [4-14C]-5-(4-hydroxyphenyl)-5-phenylhydantoin openmedscience.comopenmedscience.com. These 14C-labeled compounds are instrumental in whole-cell transport assays and metabolic fate studies openmedscience.comresearchgate.net.

11C Labeling: The synthesis of [11C]phenytoin has been achieved using [11C]phosgene reacting with 2-amino-2,2-diphenylacetamide (B3060947) openmedscience.comopenmedscience.com. More recently, improved yields of [11C]phenytoin have been reported via rhodium-mediated carbonylation using [11C]carbon monoxide ([11C]CO) nih.gov.

Deuterium (2H) Labeling: Deuterium-labeled diphenylhydantoin can be prepared through various methods, including the reaction of parabanic acid with d6-benzene and triflic acid openmedscience.comopenmedscience.com. Another approach involves the Bucherer-Bergs reaction of p-bromobenzophenone, followed by reduction in the presence of deuterium oxide to yield 5,5-di-(4-2H-phenyl)hydantoin openmedscience.comopenmedscience.com. Deuterium labeling in metabolically stable positions has also been successfully accomplished researchgate.net.

15N Labeling: The incorporation of 15N into the hydantoin ring, specifically at the N-3 position, has been achieved using readily available nitrogen sources openmedscience.comopenmedscience.com. Compounds like 5,5-Diphenylhydantoin-[2-13C, 1,3-15N2] are available for studies requiring dual labeling otsuka.co.jp.

These isotope-labeled compounds serve as critical tools for understanding drug metabolism, distribution, and receptor binding, contributing significantly to pharmacological research.

Green Chemistry Principles in Diphenylhydantoin Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances wjpls.orgresearchgate.net. In the context of diphenylhydantoin synthesis, these principles are increasingly being integrated to develop more sustainable and environmentally benign methodologies.

Key Green Chemistry Approaches:

Solvent Selection and Reduction: Traditional syntheses often employ organic solvents like ethanol. Green chemistry initiatives have focused on replacing these with more benign alternatives, such as water wjpls.orgresearchgate.net. Furthermore, solvent-free synthetic routes have been developed, notably employing solid-state reactions using grinding techniques with catalysts like potassium hydroxide (KOH) and silica (B1680970) gel. This approach offers advantages such as simplified work-up, reduced reaction times, and high yields, making it particularly environmentally friendly iau.ir. Other green solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol-200 (PEG-200) have also been utilized in conjunction with alternative energy sources ajrconline.orgresearchgate.netnih.govrsc.org.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has dramatically reduced reaction times, often from several hours to mere minutes, while simultaneously improving yields and purity compared to conventional heating methods ajrconline.orgacs.orgacademicjournals.orgucl.ac.beresearchgate.net. For example, microwave irradiation can achieve yields exceeding 90%, a substantial improvement over conventional methods that might yield around 50% ajrconline.org.

Ultrasound Irradiation: Similar to microwave irradiation, ultrasound-assisted protocols offer enhanced reaction rates, milder conditions, and higher yields researchgate.netrsc.orgacs.orgscirp.orgchemrxiv.orgmdpi.com. These methods contribute to greater energy efficiency and reduced reaction times chemrxiv.org.

Supersonic Wave Radiation: This technique has been applied to the synthesis of phenytoin sodium through benzoin condensation, oxidation, and cyclization reactions, offering advantages in terms of shorter reaction times and higher product purity scientific.netresearchgate.net.

Catalysis:

Vitamin B1 (Thiamine): Used as a catalyst in benzoin condensation, it serves as an eco-friendly alternative to toxic cyanide catalysts scientific.netresearchgate.netrsc.org.

Heterogeneous Catalysis: The development of reusable heterogeneous catalysts, such as Fe3O4@TiO2-PTA magnetic nanoparticles, under ultrasonic conditions, facilitates efficient synthesis with easier catalyst recovery nih.govrsc.org.

Photocatalysis: Eosin-Y has been employed as a photocatalyst in a one-pot green synthesis approach ajrconline.orgresearchgate.net.

Process Efficiency and Metrics:

Yield and Reaction Time: Green synthetic routes consistently demonstrate higher yields and significantly shorter reaction times compared to traditional methods. For instance, a green chemistry approach yielded 95.95% diphenylhydantoin compared to 89.83% from a conventional method wjpls.org. Solvent-free grinding methods have reported yields between 81-94% iau.ir.

Atom Economy and E-factor: These metrics are crucial for evaluating the sustainability of a process. A solvent-free synthesis of spiro-acridine derivatives incorporating phenytoin reported a high atom economy of 96.04% and a low E-factor of 0.0411, indicating minimal waste generation rsc.org. Green chemistry principles such as "design for energy efficiency" and "inherently safer chemistry" are also recognized benefits in modern synthetic strategies chemrxiv.org.

These advancements highlight a growing trend towards developing more efficient, safer, and environmentally responsible methods for synthesizing diphenylhydantoin and its related compounds.

Compound List:

Diphenylhydantoin (Phenytoin)

Benzil

Urea

Thiourea

Potassium hydroxide (KOH)

Sodium hydroxide (NaOH)

Dimethyl Sulfoxide (DMSO)

Ethanol

Water

Acetic acid

Sodium nitrate (B79036)

Hydrochloric acid

Benzaldehyde

Sodium cyanide

Potassium cyanide

Phosgene

Phenylmagnesium bromide

Carbon dioxide (CO2)

Benzoic acid

Benzoyl chloride

Sulfamide

N-cyanoguanidine

Ethylthiourea

Ammonium carbonate

Indole-3-aldehyde

Furfural

Acrolein

Ethyl N-hydroxyacetimidate

Glycine

Potassium cyanate (B1221674)

Benzoin

Sulfolane

Dioxane

Dimethylformamide (DMF)

Polyethylene Glycol-200 (PEG-200)

Vitamin B1 (Thiamine)

Ferric chloride hexahydrate (FeCl3 • 6H2O)

Eosin-Y

Silica gel

Parabanic acid

Triflic acid

p-Bromobenzophenone

[13C]carbon dioxide

[13C]urea

[14C]potassium cyanide

[11C]phosgene

[11C]CO

[13C]CO

d6-benzene

p-toluidine (B81030)

5,5-dimethyl-1,3-cyclohexanedione

5,5-diphenyl-2-thiohydantoin (B181291)

5-benzylhydantoin (B43465)

5-indolylmethylhydantoin (B216825)

5-aryl-substituted hydantoins

Allantoin

5-(4-hydroxyphenyl)-5-phenylhydantoin

5-phenyl-d5-phenyl-d5-hydantoin

5,5-di-(4-2H-phenyl)hydantoin

5,5-di-(4-3H-phenyl)-hydantoin

5,5-Diphenylhydantoin-[2-13C, 1,3-15N2]

L-phenylalanine

L-tryptophan

dl-lysine-[1-13C,epsilon-15N] dihydrochloride (B599025)

Spiro-acridine derivatives

5,5-Diphenylhydantoin sodium

Molecular Structure, Conformational Analysis, and Structural Activity Relationships of Diphenylhydantoin

Crystallographic Investigations and Polymorphism.acs.orgnih.govrsc.orgresearchgate.netresearchgate.netscience.govnih.govresearchgate.net

The three-dimensional arrangement of atoms and molecules in Diphenylhydantoin is fundamental to its properties. Crystallographic studies have provided profound insights into its solid-state architecture, revealing the existence of multiple crystalline forms, a phenomenon known as polymorphism. acs.orgnih.govrsc.orgresearchgate.netresearchgate.netscience.govnih.govresearchgate.net

X-ray Diffraction Analysis of Diphenylhydantoin and its Derivatives.acs.orgresearchgate.netnih.govsci-hub.seresearchgate.netresearcher.lifemdpi.com

In one study, the crystal structure of 3-allyl-5,5-diphenylimidazolidine-2,4-dione revealed a planar imidazolidine (B613845) ring with the allyl substituent oriented nearly perpendicular to it. sci-hub.seresearchgate.net The phenyl rings were found to be inclined to the mean plane of the imidazolidene ring by almost equal amounts. sci-hub.se Another investigation into N-alkylated derivatives confirmed their structures through X-ray crystallography, providing a solid foundation for further computational and biological studies. preprints.org The crystal structure of 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione showed the imidazolidine ring oriented at significant dihedral angles with respect to the two phenyl rings. iucr.org

A key aspect revealed by X-ray diffraction is the hydrogen-bonding network. In many derivatives, intermolecular N—H···O hydrogen bonds are crucial in forming dimers and stabilizing the crystal lattice. iucr.org These interactions, along with weaker C—H···O and C—H···π interactions, consolidate the crystal packing. iucr.orgiucr.org The ability of the two NH functional groups to act as hydrogen bond donors and the two carbonyl groups to act as acceptors contributes to the structural stability. preprints.org

CompoundCrystal SystemSpace GroupKey Structural Features
1-Benzyl-5,5-diphenyl-2,4-dioxo-3-imidazolidineacetic acidTriclinicP1-
3-(2,4-Dichlorobenzyl)-5,5-diphenyl-2,4-dioxo-1-imidazolidineacetic acidMonoclinicP2(1)-
3-Allyl-5,5-diphenylimidazolidine-2,4-dione--Planar imidazolidine ring, allyl group nearly perpendicular. sci-hub.seresearchgate.net
5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione--Imidazolidine ring at dihedral angles of 79.10 (5)° and 82.61 (5)° to phenyl rings. iucr.org
3-Decyl-5,5-diphenylimidazolidine-2,4-dione--Intermolecular N—H···O and C—H···O hydrogen bonds. tandfonline.com

Hirshfeld Surface Analysis and Intermolecular Interactions.sci-hub.sepreprints.orgresearchgate.netiucr.orgiucr.org

To quantitatively and qualitatively analyze the intricate network of intermolecular interactions within the crystal structure of Diphenylhydantoin and its derivatives, Hirshfeld surface analysis is a powerful tool. sci-hub.sepreprints.orgresearchgate.netiucr.orgiucr.org This method allows for the visualization and quantification of different types of intermolecular contacts that govern the crystal packing.

The C···H/H···C contacts also play a substantial role, often contributing more than 30% to the Hirshfeld surface. iucr.orgiucr.org These interactions are frequently associated with C—H···π interactions between the phenyl rings. iucr.org The O···H/H···O contacts, representing hydrogen bonds, are another critical component, with contributions generally ranging from 18% to over 30%. preprints.orgiucr.orgiucr.org These hydrogen bonds are pivotal in forming the supramolecular architecture, often linking molecules into chains or dimers. iucr.orgtandfonline.com

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a detailed breakdown of these interactions. For example, in 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the H···H, C···H/H···C, and O···H/H···O contacts were found to be the most significant. iucr.org Similarly, for N-alkylated phenytoin (B1677684) derivatives, the Hirshfeld surface analysis confirmed the prevalence of H···H, C···H/H···C, and O···H/H···O interactions, underscoring the importance of hydrogen bonding and van der Waals forces in their crystal packing. preprints.org

Interaction TypeTypical Contribution to Hirshfeld SurfaceDescription
H···H> 40%van der Waals forces, due to peripheral hydrogen atoms. iucr.orgiucr.org
C···H/H···C> 30%Often associated with C—H···π interactions. iucr.orgiucr.org
O···H/H···O18% - >30%Represents crucial hydrogen bonding. preprints.orgiucr.orgiucr.org

Polymorphic Forms and Their Structural Elucidation.acs.orgnih.govrsc.orgresearchgate.netnih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of Diphenylhydantoin. acs.orgnih.govrsc.orgresearchgate.netscience.govnih.govresearchgate.net Different polymorphs can exhibit distinct physicochemical properties. Several studies have reported the existence of at least two polymorphs of phenytoin, often referred to as form I (the bulk form) and form II (a surface-induced phase). acs.orgnih.govrsc.orgresearchgate.netnih.gov

The structural elucidation of these polymorphs has been a significant area of research. While form I is the commonly known and characterized bulk phase, form II has been identified as a surface-induced polymorph that can be generated in thin films. acs.orgresearchgate.netnih.gov The formation of this surface-induced phase is influenced by factors such as the choice of solvent and crystallization kinetics. researchgate.netnih.gov

Grazing incidence X-ray diffraction (GIXD) has been instrumental in determining the unit cell dimensions of form II, which are significantly different from those of form I. acs.orgresearchgate.netnih.gov The full structure solution of form II was achieved by a combination of GIXD data and computational crystal structure prediction methods. acs.orgnih.govresearchgate.net This approach was necessary due to the challenges in obtaining single crystals of form II suitable for conventional X-ray diffraction. acs.orgnih.gov

The structural differences between the polymorphs are primarily in the hydrogen-bonding network. acs.orgnih.gov These variations in molecular packing are believed to be the reason for the observed differences in properties between the forms. acs.orgnih.gov For instance, the arrangement of molecules with respect to a surface can be altered by annealing amorphous films at different temperatures, leading to specific textures and polymorphic forms. rsc.org Specular X-ray diffraction and GIXD have revealed that annealing at different temperatures can induce different orientations of the unit cell. rsc.org

Spectroscopic Characterization Techniques.preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

Spectroscopic methods are indispensable for characterizing the molecular structure of Diphenylhydantoin, providing complementary information to crystallographic data. preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These techniques probe the vibrational and electronic properties of the molecule, as well as the chemical environment of its constituent atoms.

FTIR and UV-Vis Spectroscopy.preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.govscholarsresearchlibrary.comspectroscopyonline.com

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to characterize Diphenylhydantoin and its derivatives. preprints.orgresearchgate.netresearchgate.netresearchgate.netnih.govscholarsresearchlibrary.comspectroscopyonline.com

FTIR spectroscopy provides information about the vibrational modes of the molecule. The molecular vibrations of Diphenylhydantoin have been investigated using FTIR and Raman spectroscopy, with density functional theory (DFT) calculations used to aid in the assignment of the observed bands. researchgate.netresearchgate.net Key vibrational bands include those associated with the N-H and C=O stretching modes of the hydantoin (B18101) ring, which are sensitive to hydrogen bonding. tandfonline.comresearchgate.netresearchgate.net For example, in the FTIR spectrum of 3-decyl-5,5-diphenylimidazolidine-2,4-dione, the N-H stretching vibration is a significant feature. tandfonline.com

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of Diphenylhydantoin in ethanol (B145695) typically shows absorption maxima that can be influenced by concentration, suggesting intermolecular interactions in solution. researchgate.netresearchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to understand the nature of these electronic transitions. researchgate.netresearchgate.net The spectra of N-alkylated phenytoin derivatives have also been characterized, contributing to the comprehensive structural analysis of these compounds. preprints.org

Spectroscopic TechniqueInformation ProvidedKey Findings for Diphenylhydantoin
FTIRVibrational modes of functional groups. scholarsresearchlibrary.comN-H and C=O stretching bands are sensitive to hydrogen bonding. tandfonline.comresearchgate.netresearchgate.net
UV-VisElectronic transitions. scholarsresearchlibrary.comAbsorption maxima can be concentration-dependent, indicating intermolecular interactions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C).acs.orgmdpi.compreprints.orgresearchgate.netresearchgate.netnih.govresearchgate.netopenmedscience.commdpi.comresearchgate.netblogspot.comhmdb.canih.govbezmialem.edu.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of Diphenylhydantoin in solution. researchgate.netopenmedscience.comresearchgate.netbezmialem.edu.tr Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.commdpi.comblogspot.comhmdb.canih.gov

The ¹H NMR spectrum of Diphenylhydantoin typically shows signals corresponding to the protons of the phenyl rings and the N-H protons of the hydantoin ring. researchgate.nethmdb.ca The chemical shifts of the N-H protons can be particularly informative about hydrogen bonding interactions. mdpi.com In derivatives, the signals from the substituent groups provide further structural confirmation. For example, in 5-methyl-5-benzyl hydantoin, the diastereotopic protons of the CH₂ group appear as an AB quartet. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. openmedscience.com The signals for the carbonyl carbons (C=O) of the hydantoin ring are typically found in the downfield region of the spectrum. mdpi.com For instance, in 5-methyl-5-benzyl hydantoin, the signals for the two carbonyl carbons appear at 178.0 and 156.6 ppm. mdpi.com The carbon of the C5 position of the hydantoin ring is also readily identifiable. mdpi.com The structures of various N-alkylated phenytoin derivatives have been confirmed using ¹H and ¹³C NMR spectroscopy. preprints.org

NucleusTypical Chemical Shift Ranges (ppm)Structural Information
¹HPhenyl protons: ~7.0-7.5, N-H protons: variable. researchgate.nethmdb.caEnvironment of protons, hydrogen bonding.
¹³CCarbonyl carbons: ~155-180, Phenyl carbons: ~120-140. mdpi.comCarbon skeleton, presence of functional groups.

Mass Spectrometry and LCMS

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and sensitive technique for the quantification of Diphenylhydantoin in various biological matrices. unifr.chnih.gov This method is favored over others like Gas Chromatography-Mass Spectrometry (GC-MS) due to its higher sensitivity, smaller sample volume requirements, and faster analysis time. unifr.ch

In developing LC-MS/MS methods, ionization and fragmentation of the analyte are optimized. For Diphenylhydantoin, positive electrospray ionization (ESI) mode has been found to produce a greater signal intensity compared to negative mode, thus enhancing sensitivity. nih.gov The analysis is often performed using multiple reaction monitoring (MRM), which provides high specificity and quantitative accuracy. nih.govspringernature.com In positive-ion mode, the precursor ion for Diphenylhydantoin is typically the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 253.011. nih.govresearchgate.net This precursor ion is then fragmented, and a specific product ion is monitored for quantification. A commonly used and high-intensity product ion for Diphenylhydantoin is m/z 182.100. nih.gov

The table below summarizes the optimized MRM parameters for the analysis of Diphenylhydantoin and its deuterated internal standard, d10-phenytoin. nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Diphenylhydantoin253.011182.100Positive ESI
d10-Phenytoin (Internal Standard)263.152192.088Positive ESI

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org It is a powerful technique for studying chiral molecules. While Diphenylhydantoin itself is not chiral, its major metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH), is. Chiroptical measurements, including CD, have been instrumental in determining the absolute configuration of the enantiomers of HPPH. nih.gov These studies, combined with chemical conversions and optical comparisons, established that the major metabolite of Diphenylhydantoin in humans, (-)-HPPH, possesses the S configuration. nih.gov This assignment was ultimately confirmed by X-ray crystallography. nih.gov

Raman Spectroscopy for Lattice Vibrations

Raman spectroscopy is a valuable tool for investigating the structural properties of solid-state materials, including different crystalline forms or polymorphs. The low-wavenumber region of the Raman spectrum (typically below 200 cm⁻¹) is particularly informative as it contains peaks corresponding to lattice vibrations, also known as phonon modes. acs.orgspectroscopyonline.com These modes are extremely sensitive to the details of crystal packing and intermolecular interactions, making them a unique fingerprint for a specific crystal structure. acs.orgspectroscopyonline.com

For Diphenylhydantoin, low-frequency Raman spectroscopy has been used in conjunction with Density Functional Theory (DFT) calculations to validate and identify different polymorphs. acs.org Studies have focused on comparing the known bulk crystal form (form I) with a surface-induced polymorph (form II) identified in thin films. acs.org The experimental Raman spectra in the low wavenumber region (up to ~150 cm⁻¹) are compared against spectra calculated via DFT for proposed crystal structures. acs.org A satisfactory match between the experimental and calculated phonon patterns provides strong validation for the proposed structure. acs.orgresearchgate.net The analysis of polarized Raman spectra further aids in the assignment of the observed vibrational modes. acs.org

TechniqueApplication to DiphenylhydantoinKey Findings
Low-Wavenumber Raman SpectroscopyPolymorph identification and structure validationLattice vibrations (phonons) below 150 cm⁻¹ act as a fingerprint for crystal packing. acs.org
Polarized Raman SpectroscopyAssignment of vibrational mode symmetriesSupports the detailed assignment of features in the phonon pattern. acs.org
Comparison with DFT CalculationsValidation of computationally predicted crystal structuresExcellent agreement between experimental and calculated spectra confirms the accuracy of the structural model. acs.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide profound insights into the structural and electronic properties of Diphenylhydantoin. nih.govdrugbank.com These theoretical methods complement experimental data, helping to elucidate intermolecular interactions, conformational possibilities, and structure-activity relationships. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) have been widely applied to study Diphenylhydantoin and its derivatives. researchgate.netingentaconnect.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to Diphenylhydantoin to calculate its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netnih.gov A common approach involves using the B3LYP functional with various Pople-style basis sets, such as 6-31+G(2d,2p) or 6-311++G(d,p). researchgate.netingentaconnect.comcapes.gov.br

Key applications of DFT for Diphenylhydantoin include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule. ingentaconnect.comnih.gov

Vibrational Spectra Simulation: Predicting infrared and Raman spectra that can be compared with experimental data to confirm structural assignments. researchgate.net DFT calculations on a cluster of five Diphenylhydantoin molecules have been shown to accurately predict experimental vibrational spectra. researchgate.net

Intermolecular Interactions: Investigating the formation of hydrogen-bonded dimers, which are presumed to be relevant to the molecule's mechanism of action. researchgate.netsemanticscholar.org

Crystal Structure Analysis: When combined with dispersion corrections (DFT-d), this method is highly effective for studying crystal packing and validating polymorph structures by calculating lattice phonons. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. sci-hub.se The MEP map illustrates regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). sci-hub.se For Diphenylhydantoin and its derivatives, MEP calculations, often performed using DFT methods, reveal the reactive sites. ingentaconnect.comnih.govnih.gov Studies have shown that the electrostatic potential for Diphenylhydantoin is most negative around the carbonyl oxygen atoms and one of the nitrogen atoms of the hydantoin ring. scialert.net These electron-rich regions, typically colored red on an MEP map, indicate the likely sites for electrophilic attack. sci-hub.sescialert.net Conversely, regions with positive potential, colored blue, indicate sites susceptible to nucleophilic attack. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. frontiersin.org These orbitals are crucial for determining molecular reactivity and stability. sci-hub.sefrontiersin.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. preprints.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. sci-hub.sepreprints.org

For Diphenylhydantoin and its derivatives, FMO analysis has been performed using DFT calculations to understand their electronic properties and reactivity. ingentaconnect.comnih.govpreprints.org This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov The energies of the HOMO and LUMO and their energy gap are important global reactivity descriptors that provide a theoretical basis for the molecule's behavior in chemical reactions. nih.govsci-hub.se

Orbital/ConceptDescriptionSignificance for Diphenylhydantoin
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons; acts as an electron donor. preprints.orgIndicates the molecule's capacity to donate electrons in a reaction.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons; acts as an electron acceptor. preprints.orgIndicates the molecule's capacity to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. sci-hub.seA larger gap suggests higher kinetic stability and lower chemical reactivity. sci-hub.se

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide valuable insights into the dynamic behavior of diphenylhydantoin (phenytoin) and its interactions with biological targets at an atomic level. These computational studies allow for the examination of conformational changes, binding stability, and interaction patterns over time, which are crucial for understanding its mechanism of action.

Extensive unbiased atomic scale simulations of phenytoin binding to the bacterial NavAb channel, a homologue of the mammalian voltage-gated sodium channel, have been performed. aesnet.org These simulations, utilizing the Anton supercomputer, revealed that phenytoin exhibits relatively strong binding at the membrane interface. aesnet.org It was observed to cross the membrane, albeit at a much slower rate and in a more restricted region compared to other channel blockers like benzocaine. aesnet.org The simulations also indicated that phenytoin can form a complex with the channel, effectively "locking" helices in place and blocking the activation gate. aesnet.org Interestingly, these simulations did not show significant interaction at the proposed eukaryotic consensus binding site (DIVS6), but rather identified several other potential binding sites, including the P-loop region associated with slow inactivation and a charged residue in the S4 voltage-sensing domain. aesnet.org

MD simulations have also been employed to assess the stability of protein-ligand complexes involving phenytoin derivatives. For instance, an 80-nanosecond MD simulation of a cholesterol oxidase complexed with an N-alkylated phenytoin derivative was conducted to evaluate the stability of their interaction. preprints.org The stability was assessed by analyzing parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), secondary structure elements (SSE), radius of gyration (Rg), and solvent-accessible surface area (SASA). preprints.orgnih.gov The results showed that the protein-ligand complex remained stable throughout the simulation, with minimal positional and conformational changes in the ligand, indicating a stable binding within the active site. preprints.orgscilit.com The analysis of hydrogen bonds during the simulation revealed that while several transient hydrogen bonds were formed, other non-bonded interactions also play a crucial role in maintaining the complex's stability. preprints.org

Further MD simulations on phenytoin complexes with various receptors, including Bcl-2, BDNF, IL-1β, and Caspase, have demonstrated stable dynamics over a 100-nanosecond time interval. nih.govnih.gov The stability of these complexes was confirmed by consistent RMSD, RMSF, and radius of gyration (Rg) values, suggesting that phenytoin can form stable interactions with these molecular targets. nih.govnih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Diphenylhydantoin and its Derivatives

ParameterDescriptionSignificance in Diphenylhydantoin Studies
Root Mean Square Deviation (RMSD) Measures the average displacement of atoms in the simulated structure relative to a reference structure.Indicates the conformational stability of the diphenylhydantoin-protein complex over time. Low RMSD values suggest a stable binding. preprints.orgnih.gov
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average position.Identifies flexible regions of the protein upon diphenylhydantoin binding and highlights key residues involved in the interaction. preprints.orgnih.gov
Radius of Gyration (Rg) A measure of the compactness of the protein structure.Changes in Rg can indicate conformational changes (folding or unfolding) of the protein upon ligand binding. Stable Rg values suggest the complex remains compact. preprints.orgnih.gov
Solvent Accessible Surface Area (SASA) The surface area of the biomolecule that is accessible to the solvent.A decrease in SASA upon ligand binding can indicate that the ligand is buried within the protein's binding pocket. preprints.org
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and the protein.Identifies key hydrogen bond interactions that contribute to the binding affinity and stability of the complex. preprints.org

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. researchgate.netresearchgate.net For diphenylhydantoin and its analogues, QSAR studies have been crucial in understanding the structural requirements for their anticonvulsant activity.

QSAR models typically take the form of an equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The predictors in these models consist of various physicochemical properties or theoretical molecular descriptors, while the response variable is the biological activity, such as the concentration required to produce a specific biological effect. wikipedia.org

A key application of QSAR in the context of diphenylhydantoin has been the development of models to predict binding affinity to sodium channels. For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to develop a model for hydantoin binding. nih.gov This model revealed that substituting one of the phenyl rings of diphenylhydantoin with an n-alkyl chain of optimal length (6-7 carbons) was critical for tight binding. nih.gov It also highlighted the importance of the phenyl ring's orientation for effective binding. nih.gov This QSAR study led to the discovery of a novel class of hydroxy amide compounds with enhanced affinity for sodium channels. nih.gov

QSAR studies have also been used to explore the potential of diphenylhydantoin derivatives for other therapeutic applications. By correlating structural features with different biological endpoints, researchers can predict the likelihood of a compound exhibiting a particular pharmacological profile. researchgate.net For instance, QSAR models have suggested that derivatives with electron-accepting substituents might retain anticonvulsant activity similar to phenytoin, while those with electron-donating substituents could have potential as antimigraine agents. researchgate.net

The development of robust QSAR models requires rigorous validation to ensure their predictive power. nih.gov A well-validated QSAR model can be a powerful tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net

Structure-Activity Relationships (SAR) of Diphenylhydantoin and Analogues

The structure-activity relationship (SAR) of diphenylhydantoin and its analogues delineates how modifications to its chemical structure influence its biological activity. These studies are fundamental to understanding its mechanism of action and for the rational design of new derivatives with improved properties.

Importance of the Hydantoin Ring

The hydantoin ring (imidazolidine-2,4-dione) is a core structural feature of diphenylhydantoin and is widely recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. mdpi.comekb.eg In diphenylhydantoin, the hydantoin ring is not merely a structural support but plays an active role in its biological function.

The ability of the hydantoin ring to participate in hydrogen bonding is a critical determinant of its anticonvulsant activity. nih.gov The amide nitrogens of the hydantoin ring can act as hydrogen bond donors, and substitutions at these positions that reduce this capability, such as N-methylation, lead to a significant decrease in anticonvulsant activity. nih.govnih.gov This suggests that hydrogen bonding interactions with the biological target, likely the voltage-gated sodium channel, are essential for its mechanism of action. nih.gov

Furthermore, the hydantoin ring is believed to be directly involved in the channel-blocking activity of its derivatives. researchgate.net Structural modifications to the hydantoin ring itself can alter the compound's affinity and selectivity for different states of the sodium channel. researchgate.net While the hydantoin ring is crucial for the activity of compounds with shorter side chains, its importance may be less critical for derivatives with long alkyl side chains. researchgate.net

Influence of Substituents on Molecular Activity

The nature and position of substituents on the diphenylhydantoin molecule profoundly impact its molecular activity.

Substituents at the N1 and N3 Positions: The N1 and N3 positions of the hydantoin ring are also critical for activity. As mentioned, alkylation at the amide nitrogens generally reduces anticonvulsant activity due to the loss of hydrogen bonding capability. nih.govscispace.com However, introducing specific substituents at the N3 position can lead to derivatives with altered pharmacological profiles. For example, the introduction of a chain containing a tertiary amine nitrogen at this position can shift the compound's affinity from inactivated sodium channels (phenytoin-like) to activated channels (quinidine-like). researchgate.net The incorporation of a 2-hydroxyphenyl group at the 3-amino position has been shown to yield a compound with anticonvulsant potency comparable to phenytoin. mdpi.com

Studies on various 3-substituted-5,5-diphenylhydantoins have shown that the nature of the substituent at the N3 position influences not only anticonvulsant activity but also other biological effects like antiproliferative activity. scispace.com The size and physicochemical properties of the N3-substituent are key determinants of the compound's relative activity. scispace.com For instance, substitution on a benzyl (B1604629) moiety at this position with methoxy, chloro, or bromo groups has been found to enhance antiproliferative activity. researchgate.net

Table 2: Influence of Substituents on the Activity of Diphenylhydantoin Analogues

Position of SubstitutionType of SubstituentEffect on ActivityReference
C5 One phenyl ring replaced with an n-alkyl chainModulates binding affinity to sodium channels; optimal length is crucial. nih.gov
N1/N3 MethylationDecreases anticonvulsant activity. nih.govnih.gov
N3 Chain with a tertiary amineShifts affinity from inactivated to activated sodium channels. researchgate.net
N3 3-amino-phenytoin Schiff basesCan produce potent anticonvulsant activity, sometimes comparable to phenytoin. mdpi.com
N3-benzyl moiety Methoxy, chloro, or bromo group substitutionPotentiates antiproliferative activity. researchgate.net

Pharmacophore Identification and Ligand Binding

A pharmacophore is an abstract representation of the molecular features necessary for a ligand to be recognized by a biological target. unina.it Identifying the pharmacophore of diphenylhydantoin is essential for understanding its interaction with the voltage-gated sodium channel and for designing new, more potent analogues.

The generally accepted pharmacophore for phenytoin-like anticonvulsants includes an aromatic ring and a polar amide or imide group. nih.gov Molecular modeling studies suggest that one of the aromatic rings of diphenylhydantoin engages in an aromatic-aromatic interaction with a tyrosine residue (Tyr-1771 in NaV1.2) in the inner pore of the sodium channel. nih.gov The amide groups of the hydantoin ring are proposed to form a low-energy amino-aromatic hydrogen bond with the aromatic ring of a phenylalanine residue (Phe-1764). nih.gov

The second aromatic ring is positioned to fill the pore lumen, likely interacting with other S6 segments and physically blocking the passage of sodium ions. nih.gov This model highlights the importance of both specific interactions (aromatic-aromatic and hydrogen bonding) and non-specific hydrophobic interactions in the binding of diphenylhydantoin. nih.gov

The development of pharmacophore models is often an iterative process involving the selection of active ligands, conformational analysis, assignment of pharmacophoric features, and molecular superimposition. unina.it Such models have been instrumental in guiding the synthesis of novel diphenylhydantoin analogues with increased affinity for sodium channels. nih.gov For example, a pharmacophore-derived analogue, where one phenyl ring was replaced by a large alkyl group and a meta-chloro group was added to the remaining phenyl ring, showed significantly increased affinity for the slow inactivated state of the sodium channel. nih.gov

Conformational Flexibility and Activity

The conformational flexibility of the diphenylhydantoin molecule and its analogues is another crucial factor influencing their biological activity. The ability of the molecule to adopt a specific conformation to fit into the binding site of the sodium channel is essential for its function.

Studies using 13C NMR spectroscopy have shown that the two phenyl groups of diphenylhydantoin possess a degree of rotational freedom along the para-ipso axis. nih.gov This motional freedom is considered an important feature for its anticonvulsant activity, as it allows the molecule to orient itself optimally within the binding pocket. nih.gov

Computational conformational analysis of hydantoin-based peptidomimetics has shown their ability to adopt defined secondary structures, such as α-helices and β-turns. acs.org This conformational adaptability is key to their potential as universal peptidomimetics, allowing them to display their side chains in the appropriate conformations to interact with various biological targets. acs.org

Molecular and Cellular Mechanisms of Action of Diphenylhydantoin

Modulation of Voltage-Gated Ion Channels

The principal mechanism of diphenylhydantoin is the modulation of voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials in neurons. ucdavis.eduepilepsysociety.org.uk

Diphenylhydantoin's primary action is the blockade of voltage-gated sodium channels. epilepsysociety.org.ukwikipedia.orgslideshare.net This blockade is not constant but is characterized by being use-dependent and frequency-dependent. wikipedia.orgnih.gov This means the drug's blocking effect is more pronounced on neurons that are firing at a high frequency, a characteristic of seizure activity. wikipedia.orgdrugbank.com By selectively suppressing these rapidly firing neurons, diphenylhydantoin can prevent the spread of a seizure without affecting normal, low-frequency neuronal activity. wikipedia.orgpatsnap.com This action limits the development of maximal seizure activity and prevents post-tetanic potentiation, which is the enhancement of synaptic transmission following a burst of high-frequency stimulation. wikipedia.orgpediatriconcall.commedscape.com The drug targets nearly all subtypes of voltage-gated sodium channels. drugbank.com

Voltage-gated sodium channels cycle through three main conformational states: resting, open, and inactivated. wikipedia.orgpatsnap.com Diphenylhydantoin exerts its effect by preferentially binding to the inactivated state of the sodium channel. wikipedia.orgpatsnap.compatsnap.com When a neuron depolarizes, the sodium channels open and then quickly enter an inactivated state, during which they cannot open again immediately. Diphenylhydantoin stabilizes this inactivated state, prolonging the refractory period and making it more difficult for the neuron to fire another action potential. wikipedia.orgpatsnap.com This state-dependent binding is crucial to its mechanism; since the proportion of inactivated channels increases with repetitive firing, the drug's blocking effect becomes more potent during the high-frequency neuronal discharge that occurs during a seizure. wikipedia.org While traditionally associated with fast inactivation, some research suggests that diphenylhydantoin's effects are more significantly linked to the enhancement of slower forms of inactivation. nih.gov Molecular simulations suggest this interaction may lock the channel's helices in place, preventing the gate from opening. aesnet.orgpnas.org

Beyond blocking sodium influx, diphenylhydantoin also appears to influence the movement of sodium out of the neuron. Some research suggests it may promote sodium efflux, potentially by increasing the efficiency of the sodium pump (Na+/K+-ATPase). pediatriconcall.com Studies on synaptosomes have shown that diphenylhydantoin can stimulate Na+/K+-ATPase activity, particularly under conditions of a high intracellular sodium to potassium ratio, which can occur during seizures. nih.govnih.gov This stimulation of the sodium pump helps to stabilize the neuronal membrane against the hyperexcitability caused by an altered sodium gradient. wikipedia.orgnih.gov However, other studies have produced more complex results, indicating that diphenylhydantoin can retard digoxin-induced inhibition of Na+/K+-ATPase but does not solely rely on this mechanism for its antiarrhythmic effects. ahajournals.org

While the primary target of diphenylhydantoin is the sodium channel, it also demonstrates effects on other ion channels, although these are generally considered secondary to its main mechanism. patsnap.com

Calcium Channels: Diphenylhydantoin has an inhibitory effect on voltage-gated calcium channels. medscape.comresearchgate.net This action can inhibit the sequestration of calcium ions in nerve terminals, which in turn modulates voltage-dependent neurotransmission at the synapse. medscape.com

Potassium Channels: The drug also interacts with potassium channels. researchgate.net It has been shown to inhibit certain voltage-gated potassium channels, such as the HERG channels, which are involved in cardiac repolarization. drugbank.comresearchgate.net

Ion ChannelEffect of DiphenylhydantoinMechanistic DetailReference
Voltage-Gated Sodium (NaV) ChannelsBlockade (Inhibition)Binds preferentially to the inactivated state, producing use- and frequency-dependent suppression of high-frequency firing. wikipedia.orgnih.govdrugbank.compatsnap.com
Voltage-Gated Calcium (CaV) ChannelsInhibitionInhibits calcium influx at nerve terminals, affecting neurotransmitter release. medscape.comresearchgate.net
Voltage-Gated Potassium (KV) ChannelsInhibitionBlocks certain potassium channels (e.g., HERG), which can affect cellular repolarization. drugbank.comresearchgate.net

Effects on Protein Synthesis and Cellular Metabolism (Mechanistic)

Diphenylhydantoin has been shown to influence fundamental cellular processes, including protein synthesis and metabolism, although the precise mechanisms and their contribution to its primary therapeutic effect are still under investigation.

Studies have reported that diphenylhydantoin can suppress RNA and protein synthesis. mdpi.com Research using fetal rat calvaria showed that the drug inhibited the incorporation of proline into both collagen and non-collagen proteins, an effect that was reversible. oup.com In other experimental models, diphenylhydantoin was found to stimulate the synthesis of specific stress proteins in embryonic tissues. nih.gov The relevance of these findings to its anticonvulsant action is not fully established. Some studies in specific cell types, like human trophoblasts, found no depression of protein synthesis at pharmacological levels. nih.gov

The compound also affects cellular metabolism. Diphenylhydantoin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP2C19. nih.govdovepress.com This process converts the hydrophobic drug into more water-soluble metabolites that can be eliminated from the body. mhmedical.com At a cellular level, toxic effects of diphenylhydantoin have been linked to mitochondrial dysfunction, which can impair the electron transport chain and disrupt ATP synthesis. brainly.com Furthermore, diphenylhydantoin is known to alter folate metabolism, which is critical for the synthesis of DNA precursors. iarc.fr Research in rat models of cerebral ischemia indicated that diphenylhydantoin treatment resulted in higher levels of Guanosine (B1672433) triphosphate (GTP), a molecule involved in protein synthesis and cellular signaling. ahajournals.org

Cellular ProcessObserved Effect of DiphenylhydantoinResearch Finding DetailReference
Protein SynthesisInhibition / ModulationInhibited collagen and non-collagen protein synthesis in fetal rat calvaria. Stimulated synthesis of specific stress proteins in mouse embryonic tissue. oup.comnih.gov
Cellular MetabolismAlterationMetabolized by CYP2C9/CYP2C19. Can impair mitochondrial ATP synthesis at toxic levels. Alters folate metabolism. nih.govdovepress.combrainly.comiarc.fr
Nucleotide MetabolismModulationAssociated with higher Guanosine triphosphate (GTP) levels in rat brains post-ischemia. ahajournals.org

Investigations into Poly-Uracil-Directed Polyphenylalanine Synthesis

Early investigations into the mechanisms of diphenylhydantoin explored its potential impact on protein synthesis. One area of focus was its effect on poly-uracil-directed polyphenylalanine synthesis, a model system used to study the elongation phase of protein production. nih.gov In this system, a synthetic messenger RNA (mRNA) composed solely of uracil (B121893) nucleotides directs the formation of a polypeptide chain consisting only of phenylalanine residues. psu.edu Studies conducted on in vitro protein synthesis in rat brain tissue found no demonstrable effect of diphenylhydantoin on this process. nih.gov This suggests that the compound does not directly interfere with the ribosomal machinery responsible for polypeptide chain elongation as directed by a simple, artificial mRNA template. nih.gov

Natural mRNA-Directed Amino Acid Incorporation

To further elucidate the role of diphenylhydantoin in protein synthesis, researchers examined its effect on the incorporation of amino acids as directed by natural messenger RNA (mRNA). nih.gov Unlike the simplified poly-uracil system, natural mRNA contains a complex sequence of codons that direct the incorporation of various amino acids to produce functional proteins. psu.edu In vitro studies using rat brain preparations revealed that diphenylhydantoin did not have a demonstrable effect on the incorporation of amino acids into polypeptides as guided by natural mRNA. nih.gov This finding, consistent with the results from poly-uracil-directed synthesis, suggests that diphenylhydantoin does not significantly impact the core process of translating genetic information from mRNA into protein under these experimental conditions. nih.gov

Aminoacylation of tRNA

A critical step preceding the incorporation of amino acids into a growing polypeptide chain is the "charging" of transfer RNA (tRNA) molecules, a process known as aminoacylation. youtube.commdpi.com This reaction, catalyzed by aminoacyl-tRNA synthetases, attaches the correct amino acid to its corresponding tRNA molecule. wikipedia.orgyoutube.com Investigations into the potential mechanisms of action of diphenylhydantoin included examining its influence on this vital process. Studies using purified rat liver tRNAs found that diphenylhydantoin did not alter the rate of aminoacylation. nih.gov This indicates that the compound does not interfere with the enzymatic process of attaching amino acids to their specific tRNA carriers, a fundamental prerequisite for protein synthesis. nih.gov

DNA-Dependent RNA Synthesis

The synthesis of RNA from a DNA template, known as transcription, is a fundamental process for gene expression. drugbank.com This process is catalyzed by DNA-dependent RNA polymerase. The potential for diphenylhydantoin to interfere with this primary step of gene expression has been a subject of investigation. Research has shown that some compounds can inhibit RNA synthesis by binding to DNA-dependent RNA polymerase. drugbank.comozemedicine.com However, studies examining the effect of diphenylhydantoin found that it did not inhibit DNA-dependent RNA synthesis as catalyzed by RNA polymerase. nih.gov This suggests that the pharmacological actions of diphenylhydantoin are not mediated through the direct inhibition of transcription. nih.gov

Impact on Nucleotide Metabolism and GTP/GDP Ratio

Diphenylhydantoin has been shown to affect the metabolism of nucleotides, particularly the balance between guanosine triphosphate (GTP) and guanosine diphosphate (B83284) (GDP). ahajournals.org Guanine nucleotides are integral to cellular energy metabolism and are essential for processes like protein synthesis. ontosight.aifiveable.me In a study on rat cerebral ischemia, phenytoin-treated rats exhibited higher levels of GTP compared to untreated rats. ahajournals.org Consequently, the GTP/GDP ratio was higher in the phenytoin-treated group after a period of recirculation following ischemia. ahajournals.org A decreased GTP/GDP ratio has been reported to inhibit the formation of ternary complexes in protein synthesis. ahajournals.org Therefore, the observed increase in the GTP/GDP ratio in the presence of phenytoin (B1677684) suggests a potential mechanism by which it could influence protein synthesis, although the precise relationship remains an area for further investigation. ahajournals.org

Effect of Phenytoin on Nucleotide Levels in Rat Brain During Ischemia and Recirculation
Time PointTreatment GroupGTP (% of control)GTP/GDP Ratio
60 min RecirculationUntreated73.2%Lower
Phenytoin-treatedHigher than untreatedHigher

Influence on Extrathyroidal Turnover of Thyroid Hormones (Mechanistic)

Diphenylhydantoin is known to influence the metabolism of thyroid hormones outside of the thyroid gland itself. csnn.eu The primary mechanism for this effect is the induction of hepatic microsomal enzymes, particularly glucuronosyltransferase. csnn.eu This increased enzyme activity accelerates the peripheral metabolism of thyroxine (T4) and its conversion to triiodothyronine (T3). csnn.euderangedphysiology.com Studies in humans have demonstrated that diphenylhydantoin administration leads to a decrease in plasma thyroxine concentration and an increased disappearance rate of radiolabeled thyroxine from the plasma. nih.govjci.org This is a result of enhanced urinary and fecal excretion of the hormone. nih.gov Despite the decrease in total plasma thyroxine, the absolute degradation of thyroxine may remain unchanged because the fractional turnover rate increases. nih.gov This indicates that the body compensates for the lower hormone levels by clearing it more rapidly.

Effect of Diphenylhydantoin on Thyroid Hormone Turnover
ParameterEffect of DiphenylhydantoinMechanism
Plasma Thyroxine (T4) ConcentrationDecreaseInduction of hepatic glucuronosyltransferase, leading to accelerated peripheral metabolism.
Plasma Radiothyroxine Disappearance RateIncrease
Urinary and Fecal Excretion of RadioisotopeIncrease

Other Cellular Targets and Biochemical Pathways

Beyond its well-established effects on sodium channels and thyroid hormone metabolism, diphenylhydantoin interacts with other cellular targets and biochemical pathways. It is known to be metabolized primarily by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, to its inactive metabolite, p-HPPH. nih.govdrugbank.com This metabolic process can proceed through a reactive arene oxide intermediate, which has been implicated in some of the drug's toxic effects. nih.gov Additionally, the hydroperoxidase component of prostaglandin (B15479496) synthetase and thyroid peroxidase can bioactivate phenytoin to a reactive free radical intermediate. nih.gov The cellular balance between bioactivation and detoxification pathways, such as those involving glutathione (B108866), appears to be crucial in mitigating potential phenytoin-mediated cell injury. oup.com Furthermore, diphenylhydantoin has been shown to interact with other cellular components, including being a target for transport by ABCB1, a protein implicated in drug resistance at the blood-brain barrier. nih.gov

Cholesterol Oxidase Inhibition

Research into the molecular interactions of Diphenylhydantoin derivatives has explored their potential as enzyme inhibitors. Specifically, the inhibitory effects of N-alkylated derivatives of 5,5-diphenylhydantoin on cholesterol oxidase (ChOx) have been investigated through molecular docking studies. These studies aim to estimate the inhibitory potency by analyzing the binding affinity of these compounds within the active site of the enzyme. scilit.compreprints.org

The binding of these derivatives to cholesterol oxidase is a thermodynamically favorable and spontaneous process, as indicated by negative binding energies. preprints.org Molecular docking simulations have shown that various derivatives fit well into the binding site of cholesterol oxidase, forming stable complexes with the amino acids present. preprints.org

Among the tested N-alkylated derivatives, the nature of the alkyl group influences the binding affinity. A derivative featuring an N-benzyl moiety (compound 4) demonstrated a higher binding affinity compared to derivatives with N-methyl (compound 5) and N-ethyl (compound 6) groups. scilit.compreprints.org The stability of the complex formed between the N-benzyl derivative and cholesterol oxidase was further confirmed through molecular dynamics (MD) simulations, which showed minimal conformational changes over an 80-nanosecond simulation period. scilit.com This suggests a stable interaction within the enzyme's binding site. scilit.com While these derivatives show potential for cholesterol oxidase inhibition, their estimated efficiency is lower than that of the native ligand, flavin-adenine dinucleotide. preprints.org

Opioid Receptor Interactions (Kappa and Delta)

The mechanism of action for derivatives of 5,5-diphenylhydantoin has been linked to their interaction with opioid receptors. nih.govresearchgate.net Molecular docking studies on four 5,5′-diphenylhydantoin Schiff bases (SB1-Ph, SB2-Ph, SB3-Ph, and SB4-Ph) have suggested that their primary mechanism involves the kappa (κ) and delta (δ) opioid receptors, with less significant interaction with the mu (μ) receptor. nih.govresearchgate.net

The research indicates that selectivity for the kappa receptor is associated with higher biological effects. nih.govresearchgate.net A strong correlation was identified between the in-vivo anticonvulsant activity of these compounds and the interaction energies calculated for the kappa and delta receptors in docking studies. nih.govresearchgate.net Specifically, the best correlation was found with the difference between the interaction energies of the ligands with the kappa and delta receptors. nih.gov

The various Schiff base derivatives display different binding affinities for the receptors. For instance, in the case of the delta receptor, derivatives SB2-Ph and SB3-Ph fit well within the receptor cavity. nih.gov SB3-Ph forms a hydrogen bond with the amino acid Asp128, which may contribute to greater selectivity. nih.gov For both kappa and delta receptors, SB1-Ph was identified as the ligand with the poorest performance in terms of interaction. nih.gov

Influence on Cell Proliferation and Gene Expression (Cellular Models)

Diphenylhydantoin has been shown to exert significant influence on cell proliferation and gene expression in various cellular models. In studies using human normal palate fibroblasts, diphenylhydantoin was found to alter the production of extracellular matrix components, reducing both collagen and glycosaminoglycan synthesis. nih.gov This was accompanied by changes in cytoskeletal components, with substantial decreases in tubulin, vimentin, and alpha-actin, and an increase in vinculin. nih.gov

Gene expression analysis in these fibroblasts revealed that diphenylhydantoin affects genes related to the cytoskeleton and cell adhesion. nih.gov It inhibited the expression of cadherin, caveolin, and alpha-actin, while increasing the expression of nectin, vinculin, ITGA, and ITGB. nih.gov Furthermore, it activated DNA binding genes associated with cell growth and senescence. nih.gov

In cultured mouse embryonic lip mesenchymal (MELM) cells and the O9-1 mouse cranial neural crest cell line, diphenylhydantoin was observed to inhibit cell proliferation in a dose-dependent manner. mdpi.com This effect was linked to the specific upregulation of microRNA-196a-5p (miR-196a-5p). mdpi.comnih.gov The induction of miR-196a-5p, in turn, suppresses the expression of genes associated with cleft lip development. mdpi.comnih.gov Notably, inhibiting miR-196a-5p was shown to rescue cell proliferation in cells treated with diphenylhydantoin. mdpi.comnih.govresearchgate.net

Studies on cultured precision human prenatal liver slices also demonstrated effects on gene expression. Exposure to phenytoin led to a significant, 3.9-fold increase in the steady-state mRNA expression of the alpha class glutathione S-transferase isozyme A1 (hGSTA1). oup.com A smaller, yet significant, increase was also seen in p53 mRNA expression. oup.com However, the expression levels of γ-glutamylcysteine synthetase (γGCS-HS), hGSTA4, and bcl-2 mRNAs were not affected by the treatment. oup.com

Metabolic Pathways and Pharmacokinetic Mechanisms of Diphenylhydantoin Non Clinical Focus

Primary Metabolic Pathways

The initial and most significant phase of Diphenylhydantoin metabolism involves oxidation, primarily through the action of the cytochrome P450 superfamily of enzymes. This leads to the formation of its main, largely inactive metabolite.

While CYP2C9 and CYP2C19 are central to the initial hydroxylation, other CYP isoforms are involved in secondary metabolic steps or minor pathways. clinpgx.orgnih.gov An intermediate arene oxide formed during hydroxylation can be converted to a dihydrodiol metabolite. tandfonline.comnih.gov This reaction is catalyzed by several enzymes, including CYP1A2, CYP2A6, CYP2D6, CYP2C8, in addition to CYP2C9, CYP2C19, and CYP3A4. clinpgx.orgnih.gov Furthermore, the subsequent oxidation of the primary metabolite to a catechol is catalyzed by multiple P450s. Although CYP2C19 is the most effective catalyst for this secondary oxidation, CYP2C9 and CYP3A4 may be responsible for most of this transformation due to their high abundance in the liver. clinpgx.orgnih.gov Other enzymes, including CYP2B6, CYP2D6, CYP3A5, and CYP3A7, have also been shown to catalyze catechol formation to some extent in vitro. clinpgx.orgresearchgate.net

Below is an interactive table summarizing the roles of various CYP enzymes in the metabolism of Diphenylhydantoin.

EnzymePrimary Role in Diphenylhydantoin Metabolism
CYP2C9Major enzyme for primary metabolism (hydroxylation to HPPH), accounting for up to 90% of clearance. tandfonline.comdovepress.com Also involved in dihydrodiol and catechol formation. clinpgx.orgnih.gov
CYP2C19Metabolizes 10-20% of Diphenylhydantoin to HPPH. dovepress.comresearchgate.net It is the most effective catalyst for the secondary oxidation of HPPH to a catechol metabolite. clinpgx.orgnih.gov
CYP3A4Contributes to the formation of the dihydrodiol metabolite and the secondary oxidation of HPPH to a catechol. clinpgx.orgnih.gov
CYP1A2Involved in the formation of the dihydrodiol metabolite. clinpgx.orgnih.gov
CYP2A6Involved in the formation of the dihydrodiol metabolite. clinpgx.orgnih.gov
CYP2D6Participates in both dihydrodiol and catechol formation. clinpgx.orgnih.gov
CYP2C8Involved in the formation of the dihydrodiol metabolite. clinpgx.orgnih.gov
CYP3A5Contributes to the formation of catechol metabolites from HPPH. clinpgx.orgresearchgate.net
CYP3A7Contributes to the formation of catechol metabolites from HPPH. researchgate.net
CYP2B6Contributes to the formation of catechol metabolites from HPPH. clinpgx.org

The principal metabolic pathway for Diphenylhydantoin is aromatic hydroxylation, which converts the parent drug into its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). scialert.netnih.govnih.govnih.gov This biotransformation accounts for a significant portion of the drug's elimination, with p-HPPH constituting approximately 80% of all metabolites. scialert.net This metabolite is largely inactive and is subsequently conjugated, primarily with glucuronic acid, before being excreted in the urine. researchgate.netnih.gov The formation of p-HPPH is the result of oxidation by CYP2C9 and CYP2C19 enzymes. scialert.netresearchgate.net

The hydroxylation of the prochiral Diphenylhydantoin molecule to HPPH is a stereoselective process, resulting in the formation of two enantiomers: (R)-HPPH and (S)-HPPH. scialert.netnih.govnih.gov The stereoselectivity of this reaction is dependent on the specific CYP450 enzyme involved.

CYP2C9: This enzyme exhibits high stereoselectivity, preferentially forming the (S)-HPPH isomer. The ratio of (S)-HPPH to (R)-HPPH formation catalyzed by CYP2C9 can be as high as 40:1. nih.govclinpgx.org

CYP2C19: In contrast, CYP2C19 is not stereoselective and produces the (R)- and (S)-enantiomers in approximately a 1:1 ratio. clinpgx.orgnih.govclinpgx.org

Due to the predominance of CYP2C9 in Diphenylhydantoin metabolism, (S)-HPPH is the main enantiomer produced in humans. nih.gov

The table below outlines the stereoselective properties of the primary metabolizing enzymes.

EnzymeStereoselectivityProduct Ratio (R-HPPH : S-HPPH)
CYP2C9 Highly stereoselective for (S)-HPPH~1:40 nih.govclinpgx.org
CYP2C19 Not stereoselective~1:1 clinpgx.orgnih.govclinpgx.org

Secondary Metabolic Pathways

Following the primary hydroxylation to HPPH, this major metabolite can undergo further biotransformation through secondary pathways, leading to the formation of more reactive species.

The primary metabolite, HPPH, can be further oxidized to form a catechol metabolite, 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin. scialert.netnih.govnih.gov This conversion represents a key step in the bioactivation of Diphenylhydantoin. researchgate.netnih.gov The dihydrodiol metabolite, a minor product of the primary pathway, can also be converted to this catechol. clinpgx.orgnih.gov In addition to the catechol, a methylated catechol metabolite, 5-(3-methoxy-4-hydroxyphenyl)-5-phenylhydantoin, has also been identified in urine. nih.gov The enzymatic conversion to the catechol is catalyzed by several P450 enzymes, most notably CYP2C19, CYP2C9, and CYP3A4. clinpgx.orgresearchgate.netnih.gov

The catechol metabolites formed in the secondary pathway are unstable and can undergo spontaneous oxidation. scialert.netnih.gov This process leads to the formation of highly reactive semiquinone and quinone species. scialert.netresearchgate.netnih.gov These reactive intermediates are capable of binding covalently to cellular macromolecules, such as proteins. scialert.netnih.gov

Dihydrodiol Formation via Epoxide Hydrolase (EPHX1)

Diphenylhydantoin metabolism involves the formation of a reactive arene oxide intermediate. drugbank.comnih.gov This intermediate is a critical branch point in the metabolic pathway. One of the detoxification routes for this reactive metabolite is its conversion to a dihydrodiol. nih.govnih.gov This hydration reaction is catalyzed by the enzyme epoxide hydrolase 1 (EPHX1). nih.govmdpi.com The resulting 5-(3′,4′-dihydrodiol) metabolite is a less toxic compound that can be further processed for excretion. nih.govnih.gov This pathway, leading to the formation of the dihydrodiol, accounts for approximately 7-11% of the total urinary metabolites of Diphenylhydantoin. nih.govdovepress.com The dihydrodiol metabolite can then be further converted to a catechol derivative. nih.govnih.gov

Methylation of Catechol by Catechol-O-methyltransferase (COMT)

Following the hydroxylation of Diphenylhydantoin to form metabolites like p-HPPH and the dihydrodiol, these can be further metabolized into a catechol intermediate, 3',4'-diHPPH. drugbank.comnih.gov This catechol metabolite can undergo a methylation reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). drugbank.comnih.govclinpgx.org

The action of COMT results in the formation of a methylcatechol product, specifically 5-(4-hydroxy-3-methoxyphenyl)-5-phenylhydantoin (MCAT). nih.govnih.gov This methylated metabolite is then eliminated from the body through urinary excretion. nih.govclinpgx.org Quantitative analysis of urine from individuals undergoing Diphenylhydantoin therapy has shown that the MCAT metabolite accounts for approximately 0.3-4.0% of the daily dose. nih.gov Research indicates that the production of the catechol and subsequent MCAT is dependent on the quantities of both the dihydrodiol and the primary phenolic (p-HPPH) metabolites, suggesting that oxidative pathways involving both of these precursors lead to catechol formation. nih.gov

Glucuronidation of Metabolites by UGTs (UGT1A1, UGT1A4, UGT1A6, UGT1A9, UGT2B15)

The primary metabolite of Diphenylhydantoin, 5-(4′-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), undergoes extensive phase II metabolism, predominantly through glucuronidation. nih.govunil.ch This process involves the conjugation of the metabolite with glucuronic acid, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This conjugation increases the water solubility of the metabolite, facilitating its excretion in the urine. unil.ch The resulting glucuronide conjugate of p-HPPH is the major form in which Diphenylhydantoin is excreted, accounting for 67–88% of the initial dose. nih.gov

Several specific UGT isoforms have been identified as being responsible for the glucuronidation of p-HPPH. These include UGT1A1, UGT1A4, UGT1A6, and UGT1A9. nih.govclinpgx.orgnih.gov Further research has also implicated UGT2B15 in this metabolic pathway. clinpgx.org The glucuronidation of p-HPPH is stereoselective. UGT1A1 preferentially glucuronidates the (R)-isomer of p-HPPH, while UGT1A9 and UGT2B15 act preferentially on the (S)-isomer. clinpgx.orgnih.gov

Table 1: UGT Isoforms Involved in Diphenylhydantoin Metabolite Glucuronidation
UGT IsoformSubstrateStereoselectivityReference
UGT1A1p-HPPH(R)-isomer clinpgx.orgnih.gov
UGT1A4p-HPPHNot specified nih.govclinpgx.orgnih.gov
UGT1A6p-HPPHNot specified nih.govclinpgx.orgnih.gov
UGT1A9p-HPPH(S)-isomer clinpgx.orgnih.gov
UGT2B15p-HPPH(S)-isomer clinpgx.org

Genetic Polymorphisms Affecting Metabolism

The metabolism of Diphenylhydantoin is significantly influenced by genetic polymorphisms in the primary enzymes responsible for its biotransformation, particularly cytochrome P450 enzymes CYP2C9 and CYP2C19. nih.govnih.gov These genetic variations can lead to wide interindividual variability in drug clearance. nih.gov

Diphenylhydantoin is metabolized predominantly by CYP2C9 (approximately 90%) and to a lesser extent by CYP2C19 (approximately 10%). dovepress.comnih.govresearchgate.net Both of these enzymes are genetically polymorphic. The wild-type allele, which confers normal enzyme activity, is designated as *1. nih.govdrugbank.com

Several variant alleles have been identified that result in decreased enzyme function. For CYP2C9, the most studied variants are CYP2C92 and CYP2C93. nih.govdrugbank.comresearchgate.net For CYP2C19, common variants associated with reduced metabolism include CYP2C192 and CYP2C193. dovepress.comnih.gov Individuals can be classified based on their combination of these alleles as normal (or extensive) metabolizers (e.g., 1/1), intermediate metabolizers (e.g., 1/2, 1/3), or poor metabolizers (e.g., 2/2, 2/3, 3/3). nih.gov

The presence of CYP2C9 and CYP2C19 variant alleles leads to reduced enzymatic activity and, consequently, a decreased rate of Diphenylhydantoin metabolism. nih.govnih.gov Individuals carrying the CYP2C92 or CYP2C93 alleles exhibit a significant reduction in their ability to clear the drug. drugbank.com

Genetic polymorphism of CYP2C9 may reduce the metabolism of Diphenylhydantoin by 25-50% in patients with the *2 and *3 variants compared to those with the wild-type *1 variant. dovepress.comnih.govresearchgate.net Studies have shown that the presence of just one mutant CYP2C9 allele can be associated with a 31-58% increase in the blood level of Diphenylhydantoin. dovepress.comnih.gov This impaired metabolism can lead to a disproportionate increase in plasma concentrations. unil.ch While CYP2C9 variants have the most significant impact, mutations in CYP2C19 also contribute to a slower metabolism, although to a lesser extent. researchgate.netnih.govdrugbank.com

Table 2: Impact of CYP2C9/CYP2C19 Variants on Diphenylhydantoin Metabolism
GenotypeMetabolizer PhenotypeEffect on MetabolismReference
CYP2C91/1Normal MetabolizerNormal metabolic rate nih.gov
CYP2C91/2 or 1/3Intermediate MetabolizerReduced metabolic rate nih.gov
CYP2C92/2, 2/3, or 3/3Poor MetabolizerSignificantly reduced metabolic rate (25-50% reduction) dovepress.comnih.govresearchgate.net
CYP2C19*2 or *3 variantsPoor MetabolizerContributes to reduced metabolism, but to a lesser extent than CYP2C9 variants researchgate.netnih.govdrugbank.com

Mechanisms of Cellular Uptake and Intracellular Distribution

Diphenylhydantoin distributes into body tissues, including the brain, within 30 to 60 minutes after reaching systemic circulation. unil.ch It is highly bound to plasma proteins, primarily albumin, with only the unbound fraction being pharmacologically active. drugbank.comnih.gov

The transport of Diphenylhydantoin across cellular barriers, such as the blood-brain barrier, is a critical factor in its distribution. The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp), has been shown in vitro to transport Diphenylhydantoin. nih.gov The action of ABCB1 at the blood-brain barrier has been suggested as a potential mechanism influencing the concentration of the drug that reaches the central nervous system. nih.gov However, some studies indicate that substrate recognition by P-glycoprotein may differ between species, with phenytoin (B1677684) being transported by mouse but not human P-glycoprotein in certain experimental models. nih.gov

Within the brain, Diphenylhydantoin does not distribute uniformly. Studies have shown that its concentration is, on average, 1.4-fold greater in white matter than in gray matter when measured per gram of wet tissue. cambridge.org The mechanisms for this differential distribution are not fully elucidated but are important for understanding its site of action. Recent research has also explored novel delivery systems, such as nano lipid carriers, to enhance direct nose-to-brain transport, suggesting that uptake can occur via the olfactory epithelium. nih.gov

Advanced Analytical Methodologies for Diphenylhydantoin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating diphenylhydantoin from complex matrices and quantifying it with high precision.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of diphenylhydantoin due to its versatility and sensitivity. Various HPLC methods have been developed and validated for its quantification in biological samples like plasma and serum, as well as in pharmaceutical preparations. These methods often employ reversed-phase C18 columns with UV detection.

A validated HPLC method using an Agilent Zorbax Extended C18 column with an isocratic mobile phase of 29% acetonitrile (B52724) and 71% sodium acetate (B1210297) solution (0.02 M, pH 4.6) was developed for the determination of phenytoin (B1677684) in rabbit plasma. The detection wavelength was set at 220 nm. This method demonstrated linearity in the range of 0.15 to 39 μg/mL for phenytoin nih.gov.

Another HPLC method utilized a Phenomenex C18 column at 25°C with a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 2.8) and methanol (B129727) (60:40 v/v) at a flow rate of 0.7 mL/min. Phenytoin was detected at 250 nm, eluting at 7.4 minutes. This method exhibited linearity from 1-25 μg/mL, with a Limit of Detection (LOD) of 0.07 μg/mL and Limit of Quantification (LOQ) of 0.20 μg/mL journaljpri.com.

Simultaneous determination of multiple antiepileptic drugs, including diphenylhydantoin, has been achieved using HPLC with radial compression column systems nih.gov.

HPLC methods have also been developed for the assay of phenytoin sodium in capsules, employing Inertsil ODS 3V columns with a mobile phase of 55-45% buffer and methanol, detected by a photo diode array and UV-visible detector. Linearity was observed over a concentration range of 50% to 150% with a correlation coefficient of 0.999 jocpr.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for diphenylhydantoin analysis, particularly when coupled with derivatization techniques.

A GC-MS method has been developed for the simultaneous quantitation of diphenylhydantoin, its para-hydroxylated metabolite, and their stable isotope-labeled analogs in biological fluids. The method involves acid hydrolysis, extraction, and permethylation. Quantification is achieved using repetitive scanning over the molecular ion region of the permethylated derivatives nih.gov.

Another GC-MS method using a nonpolar C8-SCX column for solid-phase extraction (SPE) was validated for quantifying phenytoin in brain microdialysate, saliva, and blood. After evaporation and derivatization with trimethylsulfonium (B1222738) hydroxide (B78521), GC-MS analysis was performed. The method showed good linearity (r² > 0.998) for phenytoin concentrations from 50 to 1,200 ng/mL, with an LOD of 15 ng/mL and LOQ of 50 ng/mL nih.govresearchgate.net.

A capillary GC-MS method was also established for the simultaneous assay of phenytoin and its stable isotope analog [¹³C₃]-phenytoin in plasma. Quantitation was performed on liquid/liquid extracted samples using [²H₁₀]-phenytoin as an internal standard, achieving coefficients of variance (CV.t) of <7% for phenytoin and <10.3% for [¹³C₃]-phenytoin nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful tools for diphenylhydantoin analysis, providing enhanced sensitivity and specificity, especially for measuring free drug concentrations or metabolites in complex biological matrices.

An LC-MS/MS method was developed for the measurement of free phenytoin in serum or plasma. The process involves ultrafiltration of serum or plasma, followed by extraction with acetonitrile containing an internal standard (phenytoin d-10) and analysis via LC-MS/MS using multiple reaction monitoring. This method is linear from 0.1 to 4.0 μg/mL nih.govspringernature.com.

A rapid, sensitive, and simple LC-MS/MS method was developed and validated for estimating phenytoin in human plasma using Phenytoin D₁₀ as an internal standard. The method employed liquid-liquid extraction (LLE) and a reverse-phase C18 column. The response was linear over the range of 60-12000 ng/mL with a correlation coefficient (r²) ≥ 0.9963 rjptonline.org.

Another LC-MS/MS method utilized an Intrada-WP RP, C18 column for the simultaneous determination of phenytoin and carbamazepine (B1668303) in human plasma. The method achieved a linear range of 20.176-15016.936 ng/mL with a correlation coefficient ≥ 0.9976 asianpubs.org.

LC-MS/MS methods have also been developed for quantifying phenytoin in dried blood spots (DBS) and plasma, demonstrating good sensitivity and specificity researchgate.net.

A comparison between LC-MS/MS and GC-MS methods for measuring phenytoin in human brain dialysate, blood, and saliva indicated that LC-MS/MS offered higher performance, greater sensitivity, and better LOD (<1 ng/mL) and LOQ (10 ng/mL) unifr.ch.

Thin Layer Chromatography (TLC) in SAR Studies

While less common for precise quantification compared to HPLC or LC-MS, Thin Layer Chromatography (TLC) can be a valuable tool in preliminary Structure-Activity Relationship (SAR) studies for diphenylhydantoin derivatives, allowing for rapid screening of compound libraries.

TLC has been used in conjunction with colorimetric quantification for the analysis of diphenylhydantoin, sometimes as a comparative method to gas chromatography researchgate.net.

Spectroscopic Methods in Quantitative Analysis

Spectroscopic techniques are vital for structural elucidation and can also be employed for the quantitative analysis of diphenylhydantoin.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a common method for the quantitative analysis of diphenylhydantoin, typically detecting it in the range of 200-300 nm. For instance, a study on copper(II) complexes with 3-amino-5,5-diphenylhydantoin noted a UV-Vis absorption band centered at 220 nm for the complex and 257 nm for the free ligand uctm.edu. Another method for phenytoin determination in plasma used UV detection at 250 nm journaljpri.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for confirming the structural integrity and purity of diphenylhydantoin and its derivatives. It provides detailed information about the chemical environments of atoms within the molecule, aiding in structural elucidation and identification cnr.itscispace.com. NMR is also crucial for confirming labeling patterns in isotope-labeled diphenylhydantoin used in tracer studies openmedscience.com.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used for the characterization and identification of diphenylhydantoin and its derivatives, providing information about functional groups present in the molecule .

Electrophoretic Techniques

Electrophoretic techniques, such as Capillary Electrophoresis (CE), offer alternative methods for the separation and analysis of diphenylhydantoin, particularly in complex biological samples.

Capillary Electrophoresis (CE) has been applied to the determination of diphenylhydantoin in plasma. CE separates charged molecules based on their electrophoretic mobility. Methods have been developed using UV detection and micellar electrokinetic chromatography (MEKC) with sodium dodecyl sulfate (B86663) as a pseudostationary phase researchgate.net.

CE has also been used in studies investigating the effects of phenytoin on bone cells, where it was employed to determine changes in the electrophoretic mobility of osteonectin, suggesting alterations in post-translational modifications worktribe.comopenrepository.com.

CE can be a powerful separation technique, although its sensitivity with standard photometric detection can be a limitation for low concentrations, often requiring preconcentration techniques or alternative detection methods like laser-induced fluorescence pitt.edu.

Compound Name Table

Common NameIUPAC Name / Chemical Name
Diphenylhydantoin5,5-Diphenylhydantoin
Phenytoin5,5-Diphenylhydantoin
Phenytoin D₁₀5,5-di(pentadeuterophenyl)hydantoin
[¹³C₃]-phenytoin5,5-diphenyl-2,4,5-¹³C₃-hydantoin
p-HPPH5-(p-hydroxyphenyl)-5-phenylhydantoin
m-HPPH5-(m-hydroxyphenyl)-5-phenylhydantoin
ADPH3-N-amino-5,5-diphenylhydantoin

Bioanalytical Method Development for Research Samples

The accurate and reliable quantification of diphenylhydantoin (phenytoin) in various biological matrices is crucial for a wide range of research applications, including pharmacokinetic studies, drug metabolism investigations, and preclinical efficacy assessments. Bioanalytical method development in this context focuses on creating robust, sensitive, and specific assays that can accurately measure diphenylhydantoin concentrations in samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates medipol.edu.trresearchgate.netgsasa.chnih.govmdpi.com. These methods are typically validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure data integrity and reproducibility for research purposes touro.eduresearchgate.netjournaljpri.comajpaonline.comaip.orgwalshmedicalmedia.comfda.goveuropa.eu.

Analytical Methodologies

Several analytical techniques have been employed for the bioanalysis of diphenylhydantoin. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV), has been a foundational method, offering good selectivity and reasonable sensitivity for various biological matrices like plasma and saliva medipol.edu.trtouro.eduresearchgate.netjournaljpri.comnih.gov. More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred technique due to its significantly higher sensitivity, specificity, and faster analysis times, making it ideal for detecting lower concentrations in smaller sample volumes, which is often desirable in research settings researchgate.netgsasa.chnih.govmdpi.comnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, though LC-MS/MS generally offers advantages in terms of sample preparation simplicity and sensitivity researchgate.netgsasa.choup.com.

HPLC-UV: This method typically involves sample preparation (e.g., protein precipitation or liquid-liquid extraction), separation on a reversed-phase C18 column, and detection by UV at specific wavelengths (e.g., 250 nm) medipol.edu.trtouro.eduresearchgate.netjournaljpri.com. For instance, a validated HPLC-UV method for human plasma can achieve a limit of quantification (LOQ) around 0.20-3.54 µg/mL medipol.edu.trtouro.edujournaljpri.com.

LC-MS/MS: This technique offers enhanced sensitivity and specificity by utilizing mass spectrometry for detection. Sample preparation often involves protein precipitation or solid-phase extraction. Separation is performed on C18 columns, and detection relies on specific precursor-product ion transitions in the mass spectrometer researchgate.netgsasa.chnih.govmdpi.comnih.gov. LC-MS/MS methods have demonstrated LOQs as low as <1 ng/mL or 10 ng/mL in various matrices, often requiring sample volumes as small as 25 µL researchgate.netgsasa.ch. Research has shown LC-MS/MS methods capable of quantifying diphenylhydantoin in human plasma, cerebrospinal fluid, and even brain tissues researchgate.netgsasa.chnih.govmdpi.com.

Sample Preparation and Chromatographic Conditions

Effective sample preparation is critical for removing interfering substances and concentrating the analyte. Common methods include:

Protein Precipitation (PPT): A simple and rapid method often used with HPLC or LC-MS/MS, where organic solvents (e.g., acetonitrile, methanol) are added to precipitate proteins, leaving the analyte in the supernatant medipol.edu.trnih.govnih.gov.

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): Utilizes a sorbent material to selectively retain the analyte, which is then eluted with a suitable solvent oup.com.

Chromatographic separation typically employs reversed-phase C18 columns, with mobile phases consisting of buffered aqueous solutions (e.g., phosphate buffer) and organic solvents like methanol or acetonitrile. The specific mobile phase composition, pH, and flow rate are optimized to achieve adequate separation and peak shape medipol.edu.trtouro.eduresearchgate.netjournaljpri.comaip.orgnih.gov. Detection wavelengths for HPLC-UV are commonly set around 214-250 nm medipol.edu.trtouro.edujournaljpri.comajpaonline.com. For LC-MS/MS, optimization of ionization source parameters (e.g., positive electrospray ionization) and tandem mass spectrometry transitions is paramount for sensitivity and specificity nih.gov.

Method Validation Parameters for Research Samples

Validation ensures that the developed bioanalytical method is reliable and suitable for its intended research purpose. Key parameters assessed include:

Selectivity/Specificity: The ability of the method to differentiate the analyte from endogenous compounds and other co-administered drugs in the biological matrix touro.eduresearchgate.netjournaljpri.comwalshmedicalmedia.comresearchgate.net.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are typically generated using standards spiked into the biological matrix, with linearity assessed by correlation coefficients (R²) medipol.edu.trnih.govtouro.edujournaljpri.comajpaonline.comaip.orgnih.govoup.comjapsonline.com. Ranges commonly reported for diphenylhydantoin span from 0.02 µg/mL to 2500 ng/mL depending on the technique and matrix medipol.edu.trresearchgate.netgsasa.chnih.govtouro.edujournaljpri.comajpaonline.comoup.comjapsonline.com.

Sensitivity (LOD/LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. LOQs for diphenylhydantoin vary widely with technique, from as low as 0.07 µg/mL (HPLC-UV) to <1 ng/mL (LC-MS/MS) researchgate.netgsasa.chtouro.eduoup.com.

Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery or relative error (RE%). Accuracy is assessed by analyzing quality control (QC) samples at different concentrations. Reported accuracy values are generally within ±15% of the theoretical value medipol.edu.trmdpi.comtouro.eduresearchgate.netjournaljpri.comajpaonline.comwalshmedicalmedia.comoup.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to the same sample. It is expressed as relative standard deviation (RSD%). Intraday and interday precision values are usually required to be ≤15% (or ≤20% at the LOQ) medipol.edu.trmdpi.comtouro.eduresearchgate.netjournaljpri.comwalshmedicalmedia.comnih.gov.

Recovery: The efficiency of the extraction process, expressed as a percentage. Recovery for diphenylhydantoin has been reported between 82.15% and 102.09% medipol.edu.trtouro.edujournaljpri.comajpaonline.comoup.com.

Stability: The analyte's stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). This is crucial for ensuring sample integrity throughout research protocols touro.eduwalshmedicalmedia.com.

Research Findings and Applications

Bioanalytical methods for diphenylhydantoin are instrumental in various research endeavors:

Preclinical Pharmacokinetic Studies: Methods are used to determine absorption, distribution, metabolism, and excretion (ADME) profiles of diphenylhydantoin in animal models, such as rats, allowing for the study of drug behavior in different tissues like brain homogenates nih.govajpaonline.com.

Therapeutic Drug Monitoring (TDM) in Research: While TDM is clinical, the development of robust bioanalytical methods supports research into optimal therapeutic ranges and patient responses, often involving analysis of human plasma or saliva medipol.edu.trresearchgate.netaip.orgnih.govnih.gov. Studies have applied these methods to analyze patient samples to understand drug concentration variability and its impact medipol.edu.trresearchgate.netjapsonline.com.

Method Comparison Studies: Research has compared different analytical techniques, such as HPLC-UV versus LC-MS/MS, highlighting the advantages of LC-MS/MS in terms of sensitivity, sample volume, and speed for research applications researchgate.netgsasa.ch.

Specialized Matrices: Development of methods for less common matrices like cerebrospinal fluid (CSF) or brain microdialysates is essential for understanding drug distribution to the central nervous system researchgate.netgsasa.chmdpi.comoup.com.

The successful validation of these bioanalytical methods, adhering to stringent guidelines, ensures the generation of reliable data for advancing the understanding of diphenylhydantoin's behavior and efficacy in diverse research contexts.

Table 1: Summary of Bioanalytical Methodologies for Diphenylhydantoin in Research

Analytical TechniqueBiological MatrixTypical Sample VolumeSample PreparationDetection Wavelength/ModeTypical LOQ (approx.)Key Advantages for Research
HPLC-UVPlasma, Saliva100-500 µLPPT, LLE, SPEUV (e.g., 214-250 nm)0.2 - 3.5 µg/mLCost-effective, established
LC-MS/MSPlasma, CSF, Brain Tissue, Saliva25-100 µLPPT, SPEMS/MS (MRM)<1 ng/mL - 10 ng/mLHigh sensitivity, specificity, speed, low sample volume
GC-MSBlood, Saliva, Brain Microdialysate25-50 µLSPEMS15-50 ng/mLEstablished for certain matrices

Note: LOQ values are indicative and can vary significantly based on specific method optimization and matrix.

Table 2: Representative Bioanalytical Method Validation Parameters for Diphenylhydantoin

Study ReferenceAnalytical TechniqueMatrixLinearity Range (µg/mL)R² ValueLOQ (µg/mL)Accuracy (RE%)Precision (RSD%)Recovery (%)
medipol.edu.trHPLC-UVHuman Plasma~0.35 - 500.99393.54-0.93 to 2.49≤7.9482.15-101.06
touro.eduHPLC-UVHuman Plasma1 - 250.99980.20N/A0.65 (intra), 0.29 (inter)99.21-102.09
journaljpri.comHPLC-UVHuman Plasma1 - 250.99980.20N/A0.65 (intra), 0.29 (inter)99.21-102.09
ajpaonline.comUV method (RP-HPLC)Rat Brain Tissue0.02 - 0.10.998N/AN/AN/A96.38-98.55
gsasa.chLC-MS/MSBlood, Saliva, Brain Dialysate10 - 2000 (ng/mL)>0.995<10 (ng/mL)N/AN/AN/A
nih.govLC-MS/MSRat Plasma7.81 - 250 (ng/mL)N/AN/A±15%±15%N/A
japsonline.comHPLCVAMS (Blood)0.1 - 30.0≥0.9995N/AN/AN/AN/A
oup.comGC-MSHuman Microdialysate, Blood, Saliva50 - 1200 (ng/mL)>0.99850 (ng/mL)98.9-104.6N/A≥94

Note: N/A indicates data not explicitly provided or calculable from the snippet. Values are approximate and derived from various studies.

Compound Names Table

Common NameChemical NameAbbreviation
Diphenylhydantoin5,5-DiphenylhydantoinPHT
Phenytoin5,5-DiphenylhydantoinPHT
Diazepam7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-oneDZP
Benzophenone (B1666685)Diphenylmethanone
Benzil (B1666583)1,2-Diphenylethane-1,2-dione
5-(4-hydroxyphenyl)-5-phenylhydantoin5-(4-hydroxyphenyl)-5-phenylhydantoin4-HPPH

Development and Characterization of Diphenylhydantoin Derivatives and Analogues for Research

Theoretical Implications of Structural Modifications

The exploration of diphenylhydantoin (phenytoin) derivatives and analogues for research purposes is significantly guided by theoretical insights derived from structural modifications. Understanding how alterations to the diphenylhydantoin scaffold impact its chemical and biological properties is crucial for rational drug design and the development of compounds with enhanced or novel therapeutic profiles. Theoretical studies, including computational modeling, structure-activity relationship (SAR) analyses, and quantum chemical calculations, provide a framework for predicting these implications.

Modifications to the Phenyl Rings:

The two phenyl rings at the C5 position of the hydantoin (B18101) core are critical for the activity of diphenylhydantoin. Theoretical investigations have focused on how substitutions on these rings influence molecular properties and interactions with biological targets, primarily voltage-gated sodium channels.

Lipophilicity and Steric Effects: Modifications that increase lipophilicity, such as introducing alkyl chains or certain aromatic substituents, have been theoretically linked to improved membrane permeability and enhanced binding to hydrophobic pockets in target proteins innovationinfo.orgjddtonline.info. For example, replacing a phenyl ring with a cyclohexyl group has been shown to retain significant sodium channel blocking activity, suggesting that the aromatic nature is not strictly essential, but rather a certain lipophilic bulk is important innovationinfo.org. Steric bulk, particularly at the ortho-positions of the phenyl rings, can theoretically hinder optimal binding by preventing the molecule from adopting a favorable conformation within the binding site nih.gov.

Aromatic Interactions: The phenyl rings are thought to engage in pi-pi stacking interactions with aromatic amino acid residues within the binding site of target proteins nih.govcdnsciencepub.comcdnsciencepub.com. Theoretical studies suggest that modifications that maintain or enhance these interactions can lead to increased binding affinity.

Modifications to the Hydantoin Ring:

The hydantoin core itself offers sites for modification, primarily at the N1 and N3 positions, and potentially at the C5 position if the phenyl groups are altered.

Prodrug Strategies: Theoretical considerations for improving solubility and bioavailability have led to the design of prodrugs. For instance, the addition of acyloxymethyl groups to the N3 position can theoretically enhance lipophilicity, facilitating absorption and improving oral bioavailability, as seen with derivatives like 3-pentanoyl-5,5-diphenylhydantoin (B1225710) .

Data Table: Theoretical Implications of Phenyl Ring Substitutions on Diphenylhydantoin Analogues

The following table summarizes hypothetical findings from theoretical studies examining the impact of phenyl ring substitutions on diphenylhydantoin analogues, focusing on predicted binding affinity and lipophilicity. These data illustrate how structural modifications can theoretically influence key pharmacological properties.

Analogue/ModificationPhenyl Ring SubstitutionTheoretical Impact on Binding Affinity (e.g., ΔG or Binding Score)Predicted Lipophilicity (LogP)Primary Target/ContextReference Focus
Phenytoin (B1677684) (Parent)NoneBaseline~2.5Voltage-gated sodium channels innovationinfo.orgniscpr.res.in
4'-Methylphenytoinpara-MethylSlightly increased (enhanced hydrophobic interaction)~2.8Voltage-gated sodium channels indexcopernicus.com
4'-Chlorophenytoinpara-ChloroSlightly decreased (altered electronic distribution)~3.1Voltage-gated sodium channels indexcopernicus.comnih.gov
4'-Methoxyphenytoinpara-MethoxyPotentially increased (electron-donating, lipophilic)~2.6Voltage-gated sodium channels indexcopernicus.com
Cyclohexyl AnalogueCyclohexyl (replacing one phenyl)Comparable to or slightly reduced affinity~3.5Voltage-gated sodium channels innovationinfo.org
5-(3-chlorophenyl)-5-heptyl-hydantoinmeta-Chloro on one phenyl; n-heptyl (replacing other phenyl)Increased affinity for slow inactivated channels~5.0Sodium channels (state-dependent block) nih.gov

Note: Specific numerical values for binding affinity and LogP are illustrative and based on typical findings in SAR studies. Actual values vary significantly depending on the specific computational methods and target proteins used.

The theoretical implications derived from these structural modifications provide a rational basis for synthesizing new diphenylhydantoin derivatives. By understanding how changes in chemical structure theoretically influence binding, lipophilicity, and other properties, researchers can more effectively design compounds with improved therapeutic potential.

Compound Names Mentioned:

Diphenylhydantoin

Phenytoin

3-Pentanoyl-5,5-diphenylhydantoin

Phenytoin sodium salt

Phenytoin analogues

5,5-diphenylhydantoin Schiff bases

3-amino-phenytoin Schiff base derivatives

5,5′-diphenylhydantoin Schiff bases

5,5′-dimethylhydantoin

5-ethyl-5-phenylhydantoin

Ethotoin

Mephenytoin

Fosphenytoin

5-cyclohexen-1-yl PHT analogue

5-(o-hydroxyphenyl) hydantoin

3-benzyl-5,5-diphenylimidazolidine-2,4-dione (B13984763)

N-alkylated phenytoin derivatives

Cycloalkanespiro-5-hydantoins

Cycloheptanespiro-5-hydantoins

5,5-diphenylhydantoin analogues

5-phenyl-1,3-dioxanes

5-aryl-1,3-dioxane

3,5-bis-CF3 phenyl group

Dilantin

(2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide

5-methyl-5-benzyl hydantoin

Halogenated N,N′-diphenethylethylenediamines

3-fluorophenylacetic acid

N-[2-(3-Bromophenyl)-ethyl]-N′-[2-(3,4-dichlorophenyl)-ethyl]-ethane-1,2-diamine

Epigenetic and Gene Expression Modulation by Diphenylhydantoin

Histone Modification Pathways

Histone modification is another critical layer of epigenetic control that regulates gene expression by altering chromatin structure. nih.gov The acetylation of histones, regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a key modification. nih.gov Acetylation typically neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that is accessible to transcription factors. nih.gov

Several antiepileptic drugs are known to function as HDAC inhibitors. nih.gov For instance, valproate has been shown to exert antiproliferative effects through HDAC inhibition. researchgate.net By inhibiting HDACs, these compounds can lead to hyperacetylation of histones, thereby activating the transcription of various genes. nih.gov While the broader class of AEDs has been linked to histone modification pathways, specific research comprehensively detailing diphenylhydantoin's direct role as an HDAC inhibitor or its impact on other histone marks (e.g., methylation, phosphorylation) is limited. The deregulation of gene expression networks seen with some toxicants is often controlled by histone modification, indicating a plausible but not fully elucidated pathway for diphenylhydantoin. uni-konstanz.de

Modulation of Non-Coding RNAs (e.g., microRNAs)

Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins but play essential roles in regulating gene expression at the transcriptional and post-transcriptional levels. nih.govwikipedia.org Diphenylhydantoin has been shown to modulate the expression of specific ncRNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).

One significant finding is that diphenylhydantoin can induce the expression of miR-196a-5p, which in turn inhibits cell proliferation in mouse lip mesenchymal cells. mdpi.com This suggests that the compound's effects on cellular growth may be mediated through specific miRNA pathways. mdpi.com In addition to miR-196a-5p, other miRNAs such as miR-181a-5p, miR-196b-5p, and miR-710 have also been shown to inhibit cell proliferation in craniofacial development models. mdpi.com

Furthermore, diphenylhydantoin can influence the expression of lncRNAs. In phenytoin-resistant human brain microvascular endothelial cells, the lncRNA KCNQ1 Opposite Strand/Antisense Transcript 1 (KCNQ1OT1) is upregulated. nih.gov This lncRNA can act as a "sponge," binding to and sequestering specific miRNAs, which in turn affects drug accumulation and resistance. nih.gov

Table 1: Modulation of Non-Coding RNAs by Diphenylhydantoin
Non-Coding RNAEffect of DiphenylhydantoinObserved ConsequenceCellular ModelCitation
miR-196a-5pUpregulation/InductionInhibition of cell proliferationMouse Lip Mesenchymal (MELM) Cells mdpi.com
KCNQ1OT1 (lncRNA)UpregulationAssociated with phenytoin (B1677684) resistance; may sponge miRNAs to regulate drug accumulationPhenytoin-resistant Human Brain Microvascular Endothelial Cells (HBMECs) nih.gov

Impact on Specific Gene Loci and Protein Expression

Diphenylhydantoin significantly alters the expression of a variety of specific genes and proteins, particularly those involved in the extracellular matrix (ECM), cell adhesion, and cytoskeletal structure. These changes have been documented in several in vitro and in vivo studies.

In human palate fibroblasts, diphenylhydantoin was found to inhibit the expression of genes such as caderin, caveolin, RTK, and alpha-actin. nih.gov Conversely, it increased the expression of nectin, cytoplasmic FRG vinculin, ITGA, ITGB extracellular matrix ligand, and EDG2. nih.gov These changes in gene expression were accompanied by observable decreases in collagen and glycosaminoglycan synthesis, as well as reduced staining for tubulin, vimentin, and alpha-actin, while vinculin staining increased. nih.gov

Studies using human gingival fibroblasts revealed that diphenylhydantoin induces a significant upregulation of genes involved in ECM deposition, including COL4A1 (Collagen Type IV Alpha 1 Chain), ITGA7 (Integrin Subunit Alpha 7), and LAMB3 (Laminin Subunit Beta 3). researchgate.netresearchgate.net In one study of 29 genes related to inflammatory cytokines and receptors, 13 were significantly affected, with BMP2 (Bone Morphogenetic Protein 2) being notably upregulated. researchgate.net In an animal model, diphenylhydantoin administration was shown to significantly increase the expression of the chemokine monocyte chemotactic protein (MCP-1), which is involved in wound healing. nih.gov Furthermore, in a mouse model of drug-resistant epilepsy, microarray analysis of the hippocampus showed differential expression of genes involved in cholesterol biosynthesis in phenytoin-resistant animals compared to sensitive ones. nih.gov

Table 2: Impact of Diphenylhydantoin on Specific Gene and Protein Expression
Gene/ProteinEffect of DiphenylhydantoinFunction/PathwayCellular/Animal ModelCitation
Caderin, Caveolin, RTK, alpha-actinInhibited/DecreasedCytoskeleton &amp; AdhesionHuman Palate Fibroblasts nih.gov
Nectin, Vinculin, ITGA, ITGB, EDG2IncreasedCytoskeleton &amp; AdhesionHuman Palate Fibroblasts nih.gov
COL4A1, ITGA7, LAMB3UpregulatedExtracellular Matrix DepositionHuman Gingival Fibroblasts researchgate.netresearchgate.net
BMP2UpregulatedInflammatory CytokinesHuman Gingival Fibroblasts researchgate.net
Monocyte Chemotactic Protein (MCP-1)IncreasedChemokine/Wound HealingRat model nih.gov
Genes in Cholesterol BiosynthesisDifferentially ExpressedMetabolismHippocampus of phenytoin-resistant mice nih.gov

Cellular Models for Epigenetic Studies

A variety of cellular and animal models have been employed to investigate the epigenetic and gene expression effects of diphenylhydantoin. These models are crucial for dissecting the molecular pathways affected by the compound.

Human Fibroblasts: Primary cultures of human fibroblasts have been instrumental in studying diphenylhydantoin's impact on the extracellular matrix and cell adhesion. Specific models include:

Human normal palate fibroblasts, used to study changes in cytoskeletal components and gene expression related to palate development. nih.gov

Human gingival fibroblasts, used to investigate the molecular basis of drug-induced gingival overgrowth by analyzing the expression of ECM-related genes. researchgate.netresearchgate.net

Mesenchymal and Endothelial Cells:

Mouse embryonic lip mesenchymal (MELM) cells and O9-1 cells have been used to demonstrate how diphenylhydantoin inhibits cell proliferation through the modulation of specific microRNAs like miR-196a-5p. mdpi.com

Phenytoin-resistant human brain microvascular endothelial cells (HBMECs) have served as a model to study the role of long non-coding RNAs, such as KCNQ1OT1, in drug resistance. nih.gov

Animal Models:

Rat models have been used to assess the effects of diphenylhydantoin on wound healing and the expression of related genes like MCP-1. nih.gov

Mouse models of epilepsy (e.g., pentylenetetrazol-kindled mice) are used to explore gene expression changes in the brain, such as in the hippocampus, to understand mechanisms of pharmacoresistance. nih.gov

Table 3: Cellular and Animal Models Used in Diphenylhydantoin Research
Model SystemArea of InvestigationCitation
Human Palate FibroblastsCytoskeleton, cell adhesion, gene expression nih.gov
Human Gingival FibroblastsExtracellular matrix gene expression, gingival overgrowth researchgate.netresearchgate.net
Mouse Lip Mesenchymal (MELM) and O9-1 CellsmicroRNA modulation, cell proliferation mdpi.com
Human Brain Microvascular Endothelial Cells (HBMECs)Long non-coding RNA, drug resistance nih.gov
Rat ModelsWound healing, chemokine gene expression nih.gov
Mouse Models (Epilepsy)Hippocampal gene expression, pharmacoresistance nih.gov

Future Directions and Unexplored Avenues in Diphenylhydantoin Academic Research

Elucidation of Remaining Molecular and Cellular Mechanisms

While the primary mechanism of Diphenylhydantoin is understood to be the modulation of voltage-gated sodium channels, a complete picture of its molecular and cellular interactions remains to be painted. patsnap.comdrugbank.comresearchgate.net The primary action involves stabilizing the inactive state of these channels, which reduces the high-frequency firing of neurons characteristic of seizures. patsnap.com However, secondary effects on other ion channels, such as calcium channels, and their influence on neurotransmitter activity are not as well-defined and represent a significant area for future investigation. patsnap.com

The molecular basis for some of the compound's well-known side effects also warrants deeper exploration. For instance, the pathophysiology of gingival overgrowth is known to be multifactorial, involving an increase in extracellular matrix components, but the precise mechanisms driving the production of inflammatory mediators are not fully understood. opendentistryjournal.com Similarly, the exact molecular pathways leading to rare but serious complications like cerebellar atrophy have not been conclusively identified. nih.gov Future research will need to focus on these unresolved questions to provide a more holistic understanding of Diphenylhydantoin's biological footprint.

Table 1: Key Molecular Mechanisms and Areas for Future Research

Mechanism/Effect Current Understanding Unexplored Avenues
Primary Anticonvulsant Action Stabilizes inactive state of voltage-gated sodium channels, inhibiting high-frequency neuronal firing. patsnap.comdrugbank.com Exploring the nuances of its interaction with different sodium channel subtypes and potential secondary effects on other ion channels and neurotransmitters. patsnap.comdrugbank.com
Gingival Overgrowth Multifactorial, involving altered collagen metabolism and fibroblast activity. opendentistryjournal.comnih.gov Elucidating the specific inflammatory mediators and the role of cation channel inhibition in the process. opendentistryjournal.com
Neuroprotection Shows a protective effect on retinal ganglion cells and optic nerve axons in experimental models. nih.gov Determining the optimal therapeutic window and exploring its potential in other neurodegenerative conditions. nih.gov

| Teratogenicity | Associated with an oxidized metabolite binding to cellular macromolecules. nih.gov | Fully identifying the intermediary metabolites responsible and the precise mechanisms leading to developmental effects. nih.gov |

Advanced Computational Approaches for Structure-Function Prediction

The synergy between experimental work and computational modeling is poised to accelerate research into Diphenylhydantoin. Advanced computational methods are no longer just supplementary tools but are becoming central to predicting structure-function relationships and guiding drug design.

Techniques such as crystal structure prediction (CSP) have already been successfully combined with experimental methods like grazing incidence X-ray diffraction (GIXD) to solve the structure of different physical forms, or polymorphs, of Phenytoin (B1677684). acs.org Furthermore, Density Functional Theory (DFT) calculations have proven invaluable for validating and refining these computationally-derived structures by comparing predicted Raman spectra with experimental measurements. researchgate.netacs.org

Looking ahead, the application of more sophisticated computational tools will be crucial.

Molecular Dynamics (MD) Simulations: These can provide insights into the dynamic interactions between Diphenylhydantoin and its target proteins, capturing alternative conformations and binding modes that static models cannot. royalsocietypublishing.org

Machine Learning and AI: In silico models powered by machine learning can be trained on large datasets to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties with greater accuracy, helping to design novel analogues with improved bioavailability and fewer off-target effects. mdpi.com

Comparative Molecular Field Analysis (CoMFA): This 3D quantitative structure-activity relationship (QSAR) method has already been used to design novel hydantoin (B18101) analogues with enhanced affinity for sodium channels and can be further exploited to refine new molecular entities. nih.govnih.gov

Table 2: Computational Methods in Diphenylhydantoin Research

Computational Method Application in Diphenylhydantoin Research Future Potential
Crystal Structure Prediction (CSP) Combined with GIXD to determine the structure of novel polymorphs. acs.org Predicting new crystalline forms with potentially improved physicochemical properties.
Density Functional Theory (DFT) Validating and refining candidate crystal structures through Raman spectra comparison. researchgate.netacs.org Enhancing the accuracy of structural and electronic property predictions for complex analogues.
Comparative Molecular Field Analysis (CoMFA) Designing novel analogues with higher affinity for sodium channel binding sites. nih.govnih.gov Guiding the synthesis of compounds with precisely tailored activity and selectivity profiles.

| Molecular Dynamics (MD) Simulations | Not yet widely applied. | Simulating the dynamic binding process to sodium channels to understand resistance mechanisms and inform the design of more robust inhibitors. royalsocietypublishing.org |

Novel Synthetic Strategies for Complex Analogues

The chemical scaffold of Diphenylhydantoin offers a versatile platform for synthetic modification. Medicinal chemists are actively exploring novel synthetic strategies to create complex analogues with enhanced efficacy, selectivity, and improved pharmacological profiles. Research has demonstrated that creating hybrid molecules—by combining the hydantoin core with other pharmacophores like thiosemicarbazide, 1,3,4-oxadiazole, or even the local anesthetic lidocaine—can yield compounds with promising anticonvulsant activity. nih.govresearchgate.net

Future synthetic endeavors will likely focus on:

Hybrid Drug Design: Expanding the strategy of combining pharmacophores to target multiple aspects of a disease pathway simultaneously. For example, a combined Phenytoin-lidocaine structure was developed as a novel sodium channel inhibitor. researchgate.net

Diversity-Oriented Synthesis: Employing techniques to rapidly generate a wide array of structurally diverse analogues, increasing the probability of discovering compounds with unique biological activities. openmedscience.com

Isotope Labeling: Synthesizing Diphenylhydantoin and its analogues with stable or radioactive isotopes (e.g., ¹³C, ²H, ³H) will remain essential for detailed metabolic, pharmacokinetic, and imaging studies. openmedscience.com

Stereoselective Synthesis: Developing methods to synthesize specific stereoisomers of complex analogues, as different spatial arrangements of atoms can lead to significant differences in biological activity and target affinity.

Integration of Multi-Omics Data in Mechanistic Studies

A systemic understanding of Diphenylhydantoin's effects requires moving beyond single-target analysis. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the molecular responses to the drug. nih.govexeter.ac.uk This multi-omics approach is superior to single-omics analysis for detecting key events and gaining a comprehensive mechanistic understanding. nih.govresearchgate.net

A recent study investigating thyroid toxicity induced by Phenytoin in a rat model exemplifies the power of this approach. Researchers collected six different omics layers, including the long and short transcriptome, proteome, phosphoproteome, and metabolome from plasma, thyroid, and liver tissue. nih.govresearchgate.net This allowed for a more complete picture of the toxicological pathways than any single dataset could provide.

Future research in this area will focus on:

Time- and Concentration-Resolved Studies: Designing experiments that collect multi-omics data across various time points and concentrations to distinguish between adaptive (non-harmful) and adverse cellular responses. ufz.de

Pathway and Network Analysis: Using sophisticated bioinformatics tools to integrate diverse omics data and identify how Diphenylhydantoin perturbs entire regulatory networks and signaling pathways, rather than just individual molecules. researchgate.net

Identifying Master Regulators: Analyzing integrated datasets to find key molecules, such as non-coding RNAs, that act as master regulators of the cellular response to the drug. ufz.de

Table 3: Multi-Omics Layers in Diphenylhydantoin Research

Omics Layer Type of Data Research Application
Transcriptomics RNA expression levels Identifies genes whose expression is altered by the drug. nih.gov
Proteomics Protein abundance and modifications Reveals changes in the levels of functional proteins and post-translational modifications like phosphorylation. nih.gov
Metabolomics Small molecule metabolite profiles Provides a snapshot of the metabolic state of cells and tissues in response to the compound. nih.gov

| Phosphoproteomics | Phosphorylated protein levels | Specifically investigates changes in cell signaling pathways that are regulated by protein phosphorylation. nih.gov |

Exploration of Epigenetic and Genetic Factors in Broader Contexts

Individual responses to Diphenylhydantoin can vary significantly, and this variability is often rooted in an individual's genetic makeup and epigenetic landscape. Research into these factors is crucial for moving towards a more personalized approach to therapy.

Genetic factors play a confirmed role in predisposing individuals to certain adverse reactions. For example, specific variants in the CYP2C family of genes, such as CYP2C9*3, which are involved in drug metabolism, have been strongly associated with an increased risk of severe cutaneous adverse reactions. researchgate.netnih.gov

Epigenetic mechanisms , which are modifications that alter gene activity without changing the DNA sequence itself, are also an emerging area of interest. ilae.org These include DNA methylation, histone modifications, and the activity of non-coding RNAs. Studies suggest that anticonvulsants, including Diphenylhydantoin, can influence these epigenetic marks. frontiersin.org For instance, Phenytoin exposure has been linked to changes in the expression of specific microRNAs and key developmental genes like PAX6 and NEUROD1, which may relate to its teratogenic potential. frontiersin.orgmdpi.com

Future research must continue to:

Identify Genetic Biomarkers: Conduct genome-wide association studies (GWAS) to discover new genetic variants associated with drug response and toxicity. researchgate.net

Map Epigenetic Changes: Characterize the full spectrum of epigenetic modifications (the "epigenome") in response to Diphenylhydantoin exposure to understand how it influences gene expression patterns over time. ilae.org

Investigate Gene-Environment Interactions: Explore how epigenetic factors mediate the interplay between an individual's genetic background and environmental exposures in the context of the drug's effects. mdpi.com

Table 4: Key Genetic and Epigenetic Factors in Diphenylhydantoin Research

Factor Type Examples Relevance to Diphenylhydantoin
Genetic Variants CYP2C9*3, HLA-B alleles Associated with altered drug metabolism and risk of severe cutaneous adverse reactions. researchgate.netnih.gov
Epigenetic Mechanisms DNA Methylation, Histone Modification Altered in experimental epilepsy; may shape gene expression during chronic exposure. ilae.org
Non-Coding RNAs microRNAs (e.g., miR-196a-5p) Expression can be altered by Phenytoin, regulating genes involved in cellular processes like proliferation. mdpi.com

| Epigenetic-Related Genes | PAX6, NEUROD1, TSHZ1 | Expression affected by Phenytoin exposure; associated with Fetal Hydantoin Syndrome. frontiersin.org |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Diphenylhydantil, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthetic routes typically involve nucleophilic substitution or condensation reactions. Optimization requires systematic variation of catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents for stability), and temperature control. Purification methods like column chromatography or recrystallization should be validated using HPLC to assess purity (>95%) . Yield optimization may involve kinetic studies to identify rate-limiting steps .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm hydrogen/carbon environments, comparing peaks to predicted splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches).
  • HPLC : Quantify purity with a C18 column and UV detection at λmax .
  • Report all data in tabular form (e.g., δ values for NMR) and adhere to IUPAC nomenclature .

Q. What standard pharmacological assays are used to evaluate this compound’s efficacy in vitro?

  • Methodological Answer :

  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50/EC50 values.
  • Cell-Based Assays : Use validated cell lines (e.g., HEK293 for receptor binding) with positive/negative controls. Include triplicate replicates and statistical analysis (e.g., ANOVA with post-hoc tests) .
  • Enzyme Inhibition : Monitor substrate conversion spectrophotometrically and apply Michaelis-Menten kinetics .

Advanced Research Questions

Q. How should researchers address interspecies variability when designing in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :

  • Model Selection : Compare rodent (e.g., Sprague-Dawley rats) and non-rodent models (e.g., beagle dogs) to assess metabolic differences.
  • Bioanalytical Validation : Use LC-MS/MS to quantify plasma concentrations, ensuring cross-species assay validation (precision ±15% CV).
  • Allometric Scaling : Apply body surface area normalization to extrapolate human-equivalent doses .

Q. What frameworks resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate data, assess bias (e.g., Cochrane Risk of Bias Tool), and perform meta-analysis using random-effects models .
  • Sensitivity Analysis : Stratify studies by variables (e.g., dosage, cell type) to identify confounding factors.
  • Experimental Replication : Re-test disputed conditions with standardized protocols (e.g., identical buffer pH, incubation times) .

Q. How can researchers isolate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify differentially expressed pathways. Validate targets via CRISPR knockouts.
  • Kinetic Binding Assays : Employ surface plasmon resonance (SPR) to measure binding affinity (KDK_D) and thermodynamics (ΔG) .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses against suspected targets .

Q. What ethical and methodological considerations apply to clinical trials involving this compound?

  • Methodological Answer :

  • Protocol Design : Include double-blinding, placebo arms, and pre-defined stopping criteria for adverse events.
  • Informed Consent : Disclose risks of off-target effects (e.g., CYP450 inhibition) and ensure participant comprehension via validated questionnaires.
  • Data Transparency : Register trials on ClinicalTrials.gov and share raw data in repositories (e.g., Dryad) .

Data Presentation Guidelines

  • Tables : Include comparative IC50 values across studies (Table 1) and spectroscopic data (Table 2) in the main text. Raw datasets (e.g., HPLC chromatograms) should be supplementary .
  • Statistical Reporting : Use ±SEM for error bars and report p-values with effect sizes (e.g., Cohen’s d) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.